Dodecanedioic acid-d4
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2,11,11-tetradeuteriododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC([2H])([2H])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2,11,11-Tetradeuteriododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and estimated physical properties of 2,2,11,11-tetradeuteriododecanedioic acid. Due to the limited availability of experimental data for this specific isotopically labeled compound, this document leverages data from its non-deuterated analogue, tetradecanedioic acid, to provide reasonable estimations. This guide is intended to support research and development activities where this compound may be utilized as an internal standard, a tracer in metabolic studies, or in other specialized applications.
Core Physical Properties
The introduction of four deuterium atoms at the 2 and 11 positions of dodecanedioic acid results in a negligible change in the molecule's overall polarity and intermolecular forces. Therefore, the macroscopic physical properties such as melting point, boiling point, and solubility are expected to be very similar to those of the unlabeled compound. The primary difference will be in the molecular weight.
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₂₂D₄O₄ | - |
| Molecular Weight | 262.39 g/mol | Calculated |
| CAS Number | Not available | - |
| Melting Point | 124-127 °C | (Analog Data)[1][2][3] |
| Boiling Point | ~428 °C | (Analog Data, rough estimate)[2] |
| Water Solubility | Slightly soluble | (Analog Data)[1] |
| Appearance | White to off-white powder or crystals | (Analog Data) |
Note: Values presented are based on the non-deuterated analog, tetradecanedioic acid, unless otherwise specified.
Experimental Protocols
Representative Synthetic Protocol
The synthesis of deuterated long-chain dicarboxylic acids often involves the use of deuterated building blocks or deuterium exchange reactions on a suitable precursor. A plausible synthetic route could involve the following key steps:
-
Preparation of a Dideuterated Precursor: A key intermediate, such as a dideuterated diol or dibromide, would be synthesized. For example, the reduction of a corresponding diester with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) could yield the dideuterated diol.
-
Chain Elongation: The dideuterated precursor would then undergo chain elongation reactions to achieve the desired twelve-carbon backbone. This could be accomplished through various coupling reactions known in organic synthesis.
-
Oxidation to the Dicarboxylic Acid: The terminal functional groups of the elongated, deuterated chain would then be oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to ensure high purity. The purification method for similar dicarboxylic acids often involves crystallization from water or ethanol.
Analytical Workflow for Compound Verification
Following synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the target compound.
Caption: General analytical workflow for the verification of a synthesized deuterated compound.
Signaling Pathways and Applications
While 2,2,11,11-tetradeuteriododecanedioic acid is not directly implicated in specific signaling pathways, its non-deuterated counterpart, dodecanedioic acid, is a dicarboxylic acid that can be involved in fatty acid metabolism. The deuterated form is a valuable tool for researchers studying these metabolic processes.
Potential Applications:
-
Metabolic Tracer Studies: The deuterium labels allow for the tracking of the molecule through various metabolic pathways using mass spectrometry-based techniques. This can help in elucidating the kinetics and mechanisms of fatty acid oxidation and other related processes.
-
Internal Standard: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), the deuterated compound can serve as an ideal internal standard for the accurate quantification of endogenous dodecanedioic acid. Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by its mass.
The logical relationship for its use as a metabolic tracer is depicted in the following diagram.
Caption: Workflow for utilizing a deuterated compound as a metabolic tracer.
References
An In-Depth Technical Guide to 2,2,11,11-Tetradeuteriododecanedioic Acid
Introduction: 2,2,11,11-Tetradeuteriododecanedioic acid is a stable isotope-labeled version of dodecanedioic acid, a dicarboxylic acid. Its strategic deuterium labeling makes it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of its properties, synthetic approaches, experimental protocols, and metabolic significance for researchers, scientists, and drug development professionals.
Compound Data and Physical Properties
2,2,11,11-Tetradeuteriododecanedioic acid is primarily used in research settings where precise quantification or metabolic tracing of its non-deuterated counterpart is required.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 97543-02-7[1] |
| IUPAC Name | 2,2,11,11-tetradeuteriododecanedioic acid[1] |
| Synonyms | 1,12-Dodecanedioic-2,2,11,11-d4 acid[1] |
| Molecular Formula | C₁₂H₁₈D₄O₄ |
| Molecular Weight | 234.33[1] |
| Purity | ≥98 atom % D[1] |
Table 2: Physicochemical Properties (Data for non-deuterated analog Tetradecanedioic Acid, CAS 821-38-5)
| Property | Value |
|---|---|
| Melting Point | 124-127 °C |
| Form | White to off-white powder |
| Solubility | Slightly soluble in DMSO and Methanol |
| Water Solubility | Slightly soluble |
| LogP | 4.2 (at 25°C) |
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound in a laboratory setting. Below are a generalized synthetic strategy and a protocol for preparing solutions for in vivo studies.
A hypothetical synthesis could start from a symmetrical precursor like 1,10-dibromodecane. This would be used to build the carbon skeleton, followed by the introduction of the carboxyl groups and the deuterium atoms at the appropriate positions.
Caption: A plausible synthetic workflow for 2,2,11,11-tetradeuteriododecanedioic acid.
The following protocols are adapted from methods for the non-deuterated analog, tetradecanedioic acid, and are suitable for preparing dosing solutions for animal experiments. It is recommended to prepare working solutions freshly on the day of use.
Protocol 1: Suspended Solution for Oral/Intraperitoneal Injection
-
Objective: To prepare a 2.5 mg/mL suspended solution.
-
Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure (for 1 mL):
-
Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
If precipitation occurs, use sonication or gentle heating to aid dissolution.
-
Protocol 2: Clear Solution for Injection
-
Objective: To prepare a clear solution of ≥ 2.5 mg/mL.
-
Solvent System: 10% DMSO, 90% Corn Oil.
-
Procedure (for 1 mL):
-
Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
Note: This formulation should be used cautiously for dosing periods exceeding half a month.
-
Metabolic Significance and Pathways
Long-chain dicarboxylic acids like dodecanedioic acid are endogenous metabolites. They are typically formed through the omega-oxidation of fatty acids. Their metabolism proceeds via β-oxidation from both ends of the molecule, yielding shorter-chain dicarboxylic acids and, ultimately, succinyl-CoA, which can enter the Citric Acid (TCA) Cycle.
The use of 2,2,11,11-tetradeuteriododecanedioic acid allows researchers to trace the flux through this metabolic pathway, distinguishing it from endogenous pools. Furthermore, tetradecanedioic acid has been identified as an endogenous biomarker for assessing the activity of organic anion transporting polypeptides (OATPs).
Caption: Metabolic fate of dodecanedioic acid via β-oxidation into the TCA cycle.
Applications in Research and Drug Development
The primary utility of 2,2,11,11-tetradeuteriododecanedioic acid stems from the kinetic isotope effect and its use as a heavy-labeled internal standard.
-
Metabolic Flux Analysis: By introducing the deuterated compound, researchers can trace its metabolic fate and quantify the rate of its conversion through various pathways without interference from the endogenous, non-labeled compound.
-
Pharmacokinetic Studies: In drug development, deuteration can sometimes alter the metabolic profile of a molecule, potentially leading to improved pharmacokinetic properties. While this dicarboxylic acid is not a drug itself, studying its metabolism provides insights into the handling of dicarboxylic acid moieties that may be present in drug candidates.
-
Quantitative Bioanalysis: This is the most common application. In liquid chromatography-mass spectrometry (LC-MS) methods, a known amount of the deuterated compound is added to a biological sample (e.g., plasma, urine). Because it is chemically identical to the endogenous analyte, it behaves the same way during sample extraction and ionization. However, it is distinguishable by its higher mass. This allows for highly accurate and precise quantification of the non-deuterated dodecanedioic acid.
References
An In-depth Technical Guide to 2,2,11,11-tetradeuteriododecanedioic acid: Synthesis, Characterization, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,11,11-tetradeuteriododecanedioic acid, a specialized isotopically labeled long-chain dicarboxylic acid. Given the absence of extensive direct literature on this specific molecule, this paper synthesizes information from related deuterated compounds and dicarboxylic acids to present its structure, a plausible synthetic route, methods for its characterization, and its potential applications in metabolic research and drug development. The strategic placement of deuterium at the α-positions to the carboxylic acids makes it a valuable tool for investigating metabolic pathways and the pharmacokinetic profiles of dicarboxylic acid-based compounds.
Core Structure and Physicochemical Properties
2,2,11,11-tetradeuteriododecanedioic acid is an isotopologue of dodecanedioic acid, where four hydrogen atoms have been replaced by deuterium atoms at the C-2 and C-11 positions. This substitution imparts a higher molecular weight without significantly altering the compound's chemical reactivity, making it an ideal tracer.
Below is a diagram illustrating the chemical structure of 2,2,11,11-tetradeuteriododecanedioic acid.
In-Depth Technical Guide: Molecular Weight of 2,2,11,11-Tetradeuteriododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2,2,11,11-tetradeuteriododecanedioic acid, an isotopically labeled variant of dodecanedioic acid. This document outlines the foundational principles, experimental considerations, and precise calculations required for the accurate determination of its molecular mass, a critical parameter in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.
Foundational Chemical Information
Dodecanedioic acid, a dicarboxylic acid, possesses the molecular formula C12H22O4[1][2][3][4]. The deuterated analogue, 2,2,11,11-tetradeuteriododecanedioic acid, is synthesized by replacing four specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution imparts a distinct mass signature to the molecule without significantly altering its chemical properties, making it an invaluable tool in analytical and metabolic research.
Calculation of Molecular Weight
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The calculation for 2,2,11,11-tetradeuteriododecanedioic acid requires the precise atomic weights of carbon, hydrogen, oxygen, and deuterium.
Experimental Protocols: Atomic Weight Determination
The standard atomic weights of elements are determined by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic abundances of elements found in terrestrial sources. For this calculation, the following standard atomic weights are utilized:
-
Carbon (C): The standard atomic weight of carbon is approximately 12.011 u[5].
-
Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 u.
-
Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 u.
-
Deuterium (D or ²H): Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Its atomic weight is approximately 2.014 u.
Molecular Formula Determination
The molecular formula for standard dodecanedioic acid is C12H22O4. In 2,2,11,11-tetradeuteriododecanedioic acid, four hydrogen atoms are substituted with deuterium atoms. Therefore, the molecular formula for the deuterated compound is C12H18D4O4.
Calculation Workflow
The logical workflow for the molecular weight calculation is illustrated in the diagram below. This process involves summing the masses of all atoms in the molecular formula of the deuterated compound.
Caption: Molecular weight calculation workflow.
Data Presentation
The following table summarizes the quantitative data used to determine the molecular weight of 2,2,11,11-tetradeuteriododecanedioic acid and compares it to the non-deuterated form.
| Component | Standard Dodecanedioic Acid (C12H22O4) | 2,2,11,11-Tetradeuteriododecanedioic Acid (C12H18D4O4) |
| Atomic Components | ||
| Carbon (C) | 12 atoms x 12.011 u = 144.132 u | 12 atoms x 12.011 u = 144.132 u |
| Hydrogen (H) | 22 atoms x 1.008 u = 22.176 u | 18 atoms x 1.008 u = 18.144 u |
| Deuterium (D) | 0 atoms | 4 atoms x 2.014 u = 8.056 u |
| Oxygen (O) | 4 atoms x 15.999 u = 63.996 u | 4 atoms x 15.999 u = 63.996 u |
| Total Molecular Weight | 230.304 u | 234.328 u |
The calculated molecular weight of 2,2,11,11-tetradeuteriododecanedioic acid is 234.328 u . The molecular weight of standard dodecanedioic acid is approximately 230.30 g/mol . The increase in mass is a direct result of the substitution of four protons with four deuterons (each containing a proton and a neutron).
References
isotopic purity of 2,2,11,11-tetradeuteriododecanedioic acid
An In-depth Technical Guide on the Isotopic Purity of 2,2,11,11-Tetradeuteriododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are of paramount importance in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can lead to a slower rate of metabolism, thereby improving the pharmacokinetic profile, increasing exposure, and potentially reducing toxic metabolites. 2,2,11,11-Tetradeuteriododecanedioic acid is a deuterated version of dodecanedioic acid (DDDA), a naturally occurring dicarboxylic acid. DDDA has garnered interest for its role in metabolic pathways, including its potential to act as an alternative energy source and modulate lipid metabolism.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and, most critically, the determination of isotopic purity for 2,2,11,11-tetradeuteriododecanedioic acid.
Synthesis of 2,2,11,11-Tetradeuteriododecanedioic Acid
A plausible and efficient synthetic route to 2,2,11,11-tetradeuteriododecanedioic acid commences with the commercially available starting material, cyclododecanone. The strategy involves the deuteration of the α-positions to the carbonyl group, followed by oxidative cleavage of the cyclic ketone to yield the desired dicarboxylic acid.
Caption: Synthetic and purification workflow for 2,2,11,11-tetradeuteriododecanedioic acid.
Experimental Protocol: α-Deuteration of Cyclododecanone
This protocol is adapted from established methods for the α-deuteration of ketones.
-
Materials:
-
Cyclododecanone (1.0 eq)
-
Deuterium oxide (D₂O, ~70 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To a solution of cyclododecanone in the chosen solvent, add DBU (20 mol%).
-
Add deuterium oxide (~70 equivalents).
-
Stir the reaction mixture vigorously at room temperature (or elevated temperature, e.g., 50°C, to increase the rate of exchange) for 5-14 hours.
-
Monitor the reaction progress by taking small aliquots, extracting with a small amount of organic solvent, and analyzing by GC-MS to observe the mass shift corresponding to the incorporation of four deuterium atoms.
-
Upon completion, quench the reaction with a suitable workup procedure, such as partitioning between an organic solvent and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2,12,12-tetradeuteriocyclododecanone.
-
Experimental Protocol: Oxidative Cleavage
This protocol is based on industrial processes for the synthesis of dicarboxylic acids from cyclic ketones.
-
Materials:
-
Crude 2,2,12,12-tetradeuteriocyclododecanone (1.0 eq)
-
Nitric acid (50-60%)
-
Catalyst (e.g., salts of transition metals like manganese(II) acetylacetonate)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve the crude 2,2,12,12-tetradeuteriocyclododecanone in acetic acid in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add the transition metal catalyst.
-
Heat the mixture to 70-100°C.
-
Carefully add nitric acid dropwise to the heated solution. Caution: This reaction can be exothermic and produce nitrogen oxides; it must be performed in a well-ventilated fume hood.
-
After the addition is complete, maintain the reaction at the elevated temperature for several hours until the reaction is complete (monitored by TLC or GC-MS of esterified aliquots).
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the dicarboxylic acid.
-
Collect the crude 2,2,11,11-tetradeuteriododecanedioic acid by filtration and wash with cold water.
-
Purification
Purification of the crude product is crucial to remove any unreacted starting material, byproducts, and partially deuterated species. Recrystallization is a highly effective method for purifying dicarboxylic acids.
Experimental Protocol: Recrystallization
-
Materials:
-
Crude 2,2,11,11-tetradeuteriododecanedioic acid
-
Solvent system (e.g., ethanol/water mixture)
-
Activated carbon (optional, for removing colored impurities)
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent mixture (e.g., a 1:1 ethanol/water mixture heated to near boiling) to just dissolve the solid.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form pure crystals. Slow cooling is essential for the formation of large, well-defined crystals, which are typically of higher purity.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Determination of Isotopic Purity
The isotopic purity of the final product must be rigorously determined to ensure its suitability for use in metabolic studies or as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Quantitative Data Summary
The following tables summarize the expected quantitative data for 2,2,11,11-tetradeuteriododecanedioic acid with high isotopic enrichment.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Isotopologue | Chemical Formula | Exact Mass (m/z) [M-H]⁻ | Expected Relative Abundance (%) |
| d₄ | C₁₂H₁₈D₄O₄ | 233.1818 | > 98 |
| d₃ | C₁₂H₁₉D₃O₄ | 232.1755 | < 1.5 |
| d₂ | C₁₂H₂₀D₂O₄ | 231.1692 | < 0.5 |
| d₁ | C₁₂H₂₁DO₄ | 230.1629 | < 0.1 |
| d₀ | C₁₂H₂₂O₄ | 229.1566 | < 0.1 |
Table 2: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Observation for High Isotopic Purity |
| ¹H NMR | ~2.2-2.4 (protons at C2 and C11) | Disappearance or significant reduction of the signal integral compared to an internal standard. |
| ²H NMR | ~2.2-2.4 (deuterons at C2 and C11) | A strong signal corresponding to the deuterons at the α-positions. |
Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in negative ion mode, as carboxylic acids readily form [M-H]⁻ ions.
-
Set the mass analyzer to a high resolution (>70,000) to resolve the different isotopologues.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 225-240).
-
-
Data Processing:
-
Identify the peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ isotopologues.
-
Determine the integrated peak area for each isotopologue.
-
Calculate the isotopic purity as the percentage of the d₄ isotopologue relative to the sum of all isotopologues.
-
Experimental Protocol: Isotopic Purity by NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for both ¹H and ²H detection.
-
¹H NMR Analysis:
-
Accurately weigh the deuterated sample and a non-deuterated internal standard of known purity (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Integrate the residual proton signal at the C2 and C11 positions and compare it to the integral of a known signal from the internal standard to quantify the amount of non-deuterated species.
-
-
²H NMR Analysis:
-
Prepare a solution of the deuterated sample in a non-deuterated solvent (e.g., DMSO-H₆).
-
Acquire a ²H NMR spectrum. For highly enriched compounds, this provides direct and unambiguous evidence of deuteration.
-
The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. Quantitative ²H NMR can also be performed by comparing the integral of the deuterium signal to that of a deuterated internal standard.
-
Metabolic Significance of Dodecanedioic Acid
Dodecanedioic acid is not merely an inert molecule; it actively participates in cellular metabolism. It can be metabolized through β-oxidation to yield shorter-chain dicarboxylic acids and ultimately succinyl-CoA, which can enter the Krebs cycle. This makes it an anaplerotic substrate, meaning it can replenish Krebs cycle intermediates. This property is particularly relevant in certain metabolic disorders where fatty acid oxidation is impaired. DDDA has been shown to improve metabolic flexibility, enhance insulin sensitivity, and serve as an alternative fuel source.
Caption: Metabolic pathways influenced by dodecanedioic acid.
Conclusion
The synthesis and analysis of 2,2,11,11-tetradeuteriododecanedioic acid require careful execution of multi-step synthesis, purification, and rigorous analytical characterization. The isotopic purity, a critical parameter for its application in drug development and metabolic research, can be accurately determined using a combination of high-resolution mass spectrometry and NMR spectroscopy. Understanding the metabolic roles of dodecanedioic acid further underscores the importance of having high-purity deuterated analogues to probe these pathways with precision. This guide provides the necessary theoretical framework and practical protocols for researchers and scientists working with this and similar deuterated long-chain dicarboxylic acids.
References
- 1. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. compoundsolutions.com [compoundsolutions.com]
- 3. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Dodecanedioic acid (FDB022148) - FooDB [foodb.ca]
A Technical Guide to Deuterated Dicarboxylic Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are invaluable tools in modern scientific research and pharmaceutical development. The substitution of hydrogen with deuterium imparts subtle but significant changes to the physicochemical properties of molecules, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. This principle is strategically employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.
This technical guide provides a comprehensive overview of deuterated dicarboxylic acids, covering their synthesis, physicochemical properties, and applications, with a focus on their use in drug development and metabolic research. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in this field.
Core Concepts: The Physicochemical Impact of Deuteration
The replacement of hydrogen with deuterium can influence several key physicochemical properties of dicarboxylic acids. These alterations, while often modest, can have profound biological consequences.
Kinetic Isotope Effect (KIE): The most significant consequence of deuteration is the KIE. The greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, making it more difficult to break. This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds as a rate-limiting step. By deuterating these metabolically vulnerable positions, the rate of metabolism can be reduced, potentially leading to improved drug exposure and a more favorable pharmacokinetic profile.[1][2]
Acidity (pKa): Deuteration generally leads to a slight decrease in the acidity of carboxylic acids, which corresponds to a small increase in their pKa values.[1][3] This is attributed to the lower zero-point energy of the O-D bond that can be formed upon deuteration of the carboxylic acid group itself, or changes in the electronic environment from deuteration elsewhere in the molecule. The change in pKa (ΔpKa) is typically on the order of 0.03 per deuterium atom.[1]
Other Physicochemical Properties: Deuteration can also subtly affect other properties such as melting point, boiling point, and solubility. These changes are often due to alterations in crystal lattice energy and intermolecular interactions. However, the direction and magnitude of these effects can be compound-dependent and are best determined experimentally.
Data Presentation: Physicochemical Properties of Select Dicarboxylic Acids
| Property | Succinic Acid | Deuterated Succinic Acid (d₄) | Adipic Acid | Deuterated Adipic Acid (d₁₀) |
| Molecular Formula | C₄H₆O₄ | C₄D₄H₂O₄ | C₆H₁₀O₄ | C₆D₁₀O₄ |
| Molar Mass ( g/mol ) | 118.09 | 122.11 | 146.14 | 156.20 |
| Melting Point (°C) | 185-190 | Data not readily available | 152.1 | 151-154 |
| pKa₁ | 4.21 | Expected ~4.24 | 4.41 | Expected ~4.44 |
| pKa₂ | 5.64 | Expected ~5.67 | 5.41 | Expected ~5.44 |
| Aqueous Solubility (g/L at 25°C) | 83 | Data not readily available | 24 | Data not readily available |
Note: Expected pKa values for deuterated compounds are estimated based on the general observation of a ΔpKa of approximately +0.03 per deuterium atom.
Experimental Protocols
Synthesis of Deuterated Dicarboxylic Acids
1. Synthesis of Deuterated Adipic Acid (Adipic Acid-d₁₀) by Oxidation of Deuterated Cyclohexanol
This protocol is a representative method based on the common industrial synthesis of adipic acid.
-
Materials: Deuterated cyclohexanol (cyclohexanol-d₁₂), nitric acid (50%), ammonium vanadate (catalyst).
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, heat 50% nitric acid to near boiling.
-
Add a catalytic amount of ammonium vanadate.
-
Slowly add deuterated cyclohexanol from the dropping funnel while vigorously stirring and maintaining the temperature between 55-60°C. Use an ice-water bath to control the exothermic reaction.
-
After the addition is complete, continue stirring for one hour.
-
Cool the reaction mixture to approximately 0°C to precipitate the deuterated adipic acid.
-
Collect the crystalline product by vacuum filtration and wash with ice-cold water.
-
Dry the product. The resulting adipic acid-d₁₀ will have deuterium incorporated at all non-carboxylic acid positions.
-
2. Synthesis of Deuterated Succinic Acid (Succinic Acid-d₄) by Hydrogenation of Maleic Anhydride
This protocol is based on the industrial synthesis of succinic acid, adapted for deuteration.
-
Materials: Maleic anhydride, deuterium gas (D₂), palladium on carbon (Pd/C) catalyst, heavy water (D₂O).
-
Procedure:
-
Dissolve maleic anhydride in D₂O in a high-pressure reactor (autoclave) containing a Pd/C catalyst.
-
Purge the reactor with an inert gas, then introduce deuterium gas to the desired pressure (e.g., 10-15 atm).
-
Heat the mixture with stirring. The temperature will rise due to the exothermic reaction (e.g., to 120°C).
-
Maintain the reaction under D₂ pressure with stirring until the consumption of deuterium gas ceases.
-
Cool the reactor, vent the excess D₂, and purge with an inert gas.
-
Filter the hot solution to remove the catalyst.
-
Cool the filtrate to induce crystallization of deuterated succinic acid.
-
Collect the crystals by filtration and dry. This process yields succinic acid-d₄.
-
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the identity and isotopic purity of deuterated compounds.
-
Sample Preparation: Dissolve 5-10 mg of the deuterated dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
The carboxylic acid protons will typically appear as a broad singlet between 10-12 ppm, which will exchange with D₂O if used as the solvent.
-
-
²H (Deuterium) NMR:
-
Acquire a deuterium NMR spectrum. This will show signals at the chemical shifts corresponding to the deuterated positions, confirming the success of the deuteration.
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. The carbons attached to deuterium will show a characteristic multiplet (due to C-D coupling) and a smaller peak height compared to carbons attached to hydrogen. The carbonyl carbons typically resonate between 160-180 ppm.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive method for the quantification of deuterated dicarboxylic acids in biological matrices.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (a different deuterated dicarboxylic acid or a ¹³C-labeled analog).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for analysis.
-
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, using water and acetonitrile with 0.1% formic acid as mobile phases.
-
Mass Spectrometry:
-
Use electrospray ionization (ESI), typically in negative ion mode for dicarboxylic acids.
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-product ion transitions for the deuterated analyte and the internal standard. The precursor ion will correspond to the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Applications in Research and Drug Development
1. Improving Pharmacokinetic Profiles
The primary application of deuterated dicarboxylic acids in drug development is to improve the pharmacokinetic properties of a parent molecule that contains a dicarboxylic acid moiety and is susceptible to metabolic degradation at a C-H bond. By replacing the vulnerable hydrogen with deuterium, the rate of metabolic clearance can be reduced, leading to:
-
Increased half-life and exposure: A slower metabolism can prolong the drug's presence in the body.
-
Reduced patient-to-patient variability: By minimizing the impact of polymorphic metabolic enzymes.
-
Improved safety profile: By reducing the formation of potentially toxic metabolites.
2. Metabolic Tracers
Deuterated dicarboxylic acids are excellent tools for tracing metabolic pathways. Since they can be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry, they allow researchers to follow the fate of these molecules in biological systems. This is particularly useful for:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in pathways such as the tricarboxylic acid (TCA) cycle.
-
Studying Disease States: Investigating alterations in dicarboxylic acid metabolism in diseases like metabolic syndrome and certain cancers.
-
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterated versions of a drug can be co-administered with the non-deuterated form to precisely determine its bioavailability and metabolic fate.
Mandatory Visualizations
Caption: Metabolic pathway of dicarboxylic acid formation and degradation.
Caption: Workflow for a metabolic flux study using deuterated succinate.
Conclusion
Deuterated dicarboxylic acids represent a versatile and powerful class of molecules for researchers in the life sciences and drug development. Their unique properties, stemming from the kinetic isotope effect, allow for the strategic modulation of metabolic pathways, leading to the development of potentially safer and more effective drugs. Furthermore, their utility as stable isotope tracers provides an unparalleled window into the intricate workings of cellular metabolism. A thorough understanding of their synthesis, physicochemical properties, and analytical characterization is crucial for harnessing their full potential in advancing scientific knowledge and therapeutic innovation.
References
Technical Guide on the Safe Handling of 2,2,11,11-tetradeuteriododecanedioic Acid
Disclaimer: No direct Safety Data Sheet (SDS) is available for 2,2,11,11-tetradeuteriododecanedioic acid. The following information is based on the safety data for its non-deuterated analog, dodecanedioic acid (CAS No. 693-23-2). The toxicological properties of the deuterated compound have not been fully investigated. Researchers should handle this chemical with caution, assuming it presents similar hazards to dodecanedioic acid.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | 2,2,11,11-tetradeuteriododecanedioic acid |
| Synonyms | Deuterated Dodecanedioic acid |
| Molecular Formula | C₁₂H₁₈D₄O₄ |
| Molecular Weight | 234.33 g/mol (approx.) |
| Appearance | White crystalline powder or granules[1][2] |
| Melting Point | 125 - 130 °C (257 - 266 °F)[3] |
| Boiling Point | 245 °C at 13 hPa[4] |
| Flash Point | 230 °C (446 °F)[1] |
| Autoignition Temperature | 390 °C (734 °F) |
| Water Solubility | Insoluble |
| log Pow (Octanol/Water) | 3.2 at 25 °C |
Hazard Identification and Classification
This substance is considered hazardous. The primary hazards are irritation to the eyes, skin, and respiratory tract.
-
GHS Classification: Eye Irritation, Category 2A.
-
Signal Word: Warning
-
Hazard Statements: H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
NFPA 704 Ratings (for Dodecanedioic Acid):
| Category | Rating |
| Health | 2 |
| Flammability | 1 |
| Reactivity | 0 |
Experimental Protocols
The hazard classifications and safety data presented are derived from standardized tests performed for regulatory compliance (e.g., OSHA, GHS). Detailed experimental protocols for these specific tests are not provided in standard safety data sheets. The provided data is based on the results of these standardized assessments for dodecanedioic acid.
First-Aid Measures
A systematic approach to first aid is crucial in case of exposure.
Caption: First-aid workflow following exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage are essential to minimize risk.
Caption: Workflow for handling, storage, and PPE.
-
Handling: Avoid all personal contact, including inhalation. Wear protective clothing and use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
-
Accidental Release Measures
In the event of a spill, follow a clear and safe cleanup protocol.
Caption: Step-by-step spill cleanup procedure.
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.
-
Environmental Precautions: Prevent spillage from entering drains.
-
Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal. Clean the affected area thoroughly with water to remove any residual contamination. Dispose of all waste and cleanup materials in accordance with regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes (carbon oxides) under fire conditions. Dust may form explosive mixtures with air on intense heating.
-
Protective Equipment: Wear a self-contained, approved breathing apparatus and full protective clothing, including eye protection.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Dust generation, excess heat, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, reducing agents, and bases.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.
References
Navigating the Solubility Landscape of 2,2,11,11-tetradeuteriododecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Subtle Influence of Deuteration on Physicochemical Properties
The strategic replacement of hydrogen with its heavier, stable isotope deuterium can subtly alter a molecule's physicochemical properties, including its solubility. This phenomenon, known as the deuterium isotope effect, stems from the difference in mass between hydrogen and deuterium, which affects bond strength and vibrational modes. While the impact on solubility is often modest, it can be a critical factor in pharmaceutical development, influencing everything from formulation to bioavailability. Generally, deuteration can lead to slight changes in polarity and intermolecular interactions, which in turn may marginally increase or decrease solubility in a given solvent. A thorough experimental characterization is therefore essential for the rational design of deuterated compounds.[1]
Solubility of Dodecanedioic Acid (Non-Deuterated Analogue)
The following tables summarize the mole fraction solubility of dodecanedioic acid (DDDA) in various pure and binary organic solvent systems at different temperatures. This data serves as a crucial baseline for estimating the solubility behavior of its deuterated form.
Table 1: Mole Fraction Solubility of Dodecanedioic Acid in Pure Solvents
| Temperature (K) | Ethanol | Acetic Acid | Acetone | Butanone | 3-Pentanone | Ethyl Acetate |
| 288.15 | - | - | - | - | - | - |
| 293.15 | - | - | - | - | - | - |
| 298.15 | > | > | > | > | > | > |
| 303.15 | - | - | - | - | - | - |
| 308.15 | - | - | - | - | - | - |
| 313.15 | - | - | - | - | - | - |
| 318.15 | - | - | - | - | - | - |
| 323.15 | - | - | - | - | - | - |
Data derived from a study on the solubility of dodecanedioic acid in various solvents. At a given temperature, the order of solubility is ethanol > acetic acid > acetone > butanone > 3-pentanone > ethyl acetate.[2]
Table 2: Mole Fraction Solubility of Dodecanedioic Acid in Binary Solvent Mixtures at 298.15 K
| Mass Fraction of Ethyl Acetate (w/w) | Ethyl Acetate + Ethanol | Ethyl Acetate + Acetic Acid | Ethyl Acetate + Acetone |
| 0.0 | - | - | - |
| 0.2 | - | - | - |
| 0.4 | - | - | - |
| 0.5 | - | - | - |
| 0.6 | - | - | - |
| 0.8 | - | - | - |
| 1.0 | - | - | - |
This table illustrates the phenomenon of co-solvency, where the solubility of DDDA is enhanced in certain binary mixtures compared to the pure solvents. The solubility change is not monotonous with varying composition in the ethyl acetate + ethanol and ethyl acetate + acetic acid systems.[2]
Experimental Protocol for Solubility Determination
To obtain precise solubility data for 2,2,11,11-tetradeuteriododecanedioic acid, a gravimetric method can be employed. This protocol is based on established methodologies for determining the solubility of dicarboxylic acids.[2]
Materials and Apparatus:
-
2,2,11,11-tetradeuteriododecanedioic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath with temperature control (±0.05 K)
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of 2,2,11,11-tetradeuteriododecanedioic acid and add it to a known mass of the chosen organic solvent in the jacketed glass vessel.
-
Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously to facilitate dissolution and allow it to reach equilibrium. The time required for equilibration should be determined experimentally (typically 24-48 hours).
-
Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to prevent precipitation.
-
Solvent Evaporation: Transfer the collected sample to a pre-weighed container and accurately determine its mass. Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the solid residue. The mass of the dissolved 2,2,11,11-tetradeuteriododecanedioic acid can then be calculated.
-
Data Calculation: The mole fraction solubility can be calculated from the mass of the solute and the mass of the solvent in the collected sample.
-
Repeatability: Repeat the experiment at each temperature and for each solvent to ensure the reproducibility of the results.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While direct solubility data for 2,2,11,11-tetradeuteriododecanedioic acid remains to be experimentally determined, the extensive data available for its non-deuterated form, dodecanedioic acid, provides a strong foundation for estimation and formulation development. The subtle but potentially significant impact of deuteration necessitates precise experimental determination for applications where solubility is a critical parameter. The provided experimental protocol offers a robust methodology for researchers to obtain this vital data, enabling the informed application of this deuterated compound in scientific research and drug development.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,2,11,11-tetradeuteriododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2,2,11,11-tetradeuteriododecanedioic acid. Given the low volatility of dicarboxylic acids, this guide focuses on the analysis of its more volatile derivatives, specifically the di-trimethylsilyl (di-TMS) and di-tert-butyldimethylsilyl (di-TBDMS) esters, which are standard for gas chromatography-mass spectrometry (GC-MS) analysis. The strategic placement of deuterium labels at the α-positions to the carbonyl groups serves as a powerful tool for elucidating fragmentation mechanisms.
Core Concepts in Fragmentation of Dicarboxylic Acids
Long-chain α,ω-dicarboxylic acids, when derivatized and subjected to electron ionization, undergo characteristic fragmentation processes. These include α-cleavages, rearrangements, and fragmentations influenced by the interaction between the two terminal ester groups. The resulting mass spectrum provides a structural fingerprint of the molecule. For isotopically labeled compounds like 2,2,11,11-tetradeuteriododecanedioic acid, the mass shifts of the molecular ion and key fragments provide confirmation of the fragmentation pathways.
Predicted Mass Spectrometry Fragmentation of Derivatized 2,2,11,11-tetradeuteriododecanedioic Acid
For GC-MS analysis, 2,2,11,11-tetradeuteriododecanedioic acid is typically derivatized to increase volatility. The most common derivatives are the di-TMS and di-TBDMS esters.
Di-trimethylsilyl (di-TMS) Derivative
The molecular weight of the di-TMS derivative of 2,2,11,11-tetradeuteriododecanedioic acid is 378.7 g/mol . Upon electron ionization, a molecular ion ([M]•+) at m/z 378 would be expected, though it may be of low abundance. The fragmentation is dominated by several key pathways:
-
Loss of a Methyl Group: A primary fragmentation is the loss of a methyl radical (•CH₃) from one of the TMS groups, leading to a prominent [M-15]⁺ ion at m/z 363.
-
Formation of Characteristic TMS-related Ions: The spectrum will likely show characteristic ions from the TMS group itself, such as m/z 73 [(CH₃)₃Si]⁺.
-
Interaction between Terminal Ester Groups: A key feature in the mass spectra of di-TMS esters of long-chain dicarboxylic acids is the formation of ions resulting from the interaction between the two terminal functionalities.[1] This can lead to the formation of characteristic ions at m/z 147, 204, and 217.[1] The formation of ions at m/z 204 and 217 is proposed to occur via an initial trimethylsilyl transfer between the two ester groups.[1]
-
Cleavage of the Carbon Chain: Fragmentation of the alkyl chain also occurs, leading to a series of ions separated by 14 Da (corresponding to CH₂ groups).
-
Influence of Deuterium Labeling: The deuterium atoms at the C2 and C11 positions will shift the mass of any fragment containing these termini. For instance, fragments resulting from cleavage at one end of the molecule will be shifted by +2 Da compared to the unlabeled analog.
A proposed fragmentation pathway for the di-TMS derivative is illustrated in the diagram below.
Di-tert-butyldimethylsilyl (di-TBDMS) Derivative
The di-TBDMS derivative has a higher molecular weight (460.9 g/mol ). Its fragmentation pattern is often more straightforward to interpret due to the characteristic loss of a tert-butyl group.
-
Loss of a tert-Butyl Group: The most prominent fragment in the mass spectra of TBDMS esters is typically the [M-57]⁺ ion, resulting from the loss of a tert-butyl radical (•C(CH₃)₃). For the deuterated compound, this would appear at m/z 403. This ion contains the entire carbon backbone of the original molecule.[2]
-
Other Fragments: Further fragmentation of the [M-57]⁺ ion will occur, but this initial loss is a key diagnostic feature.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for the di-TMS derivative of 2,2,11,11-tetradeuteriododecanedioic acid under electron ionization. The m/z values for the unlabeled analog are provided for comparison. Relative intensities are illustrative and will vary based on instrumental conditions.
| Predicted m/z (d4-analog) | Predicted m/z (unlabeled) | Proposed Ion Structure/Loss | Notes |
| 378 | 374 | [M]•+ | Molecular Ion |
| 363 | 359 | [M - 15]⁺ | Loss of •CH₃ from a TMS group |
| 289 | 285 | [M - 89]⁺ | Loss of •O-TMS |
| 275 | 273 | [M - 103]⁺ | Loss of •CD₂COOTMS |
| 149 | 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Characteristic ion from TMS interaction |
| 73 | 73 | [(CH₃)₃Si]⁺ | TMS cation |
Experimental Protocols
A generalized experimental protocol for the analysis of 2,2,11,11-tetradeuteriododecanedioic acid by GC-MS is provided below.
Sample Preparation and Derivatization (TMS)
-
Sample Preparation : A known quantity of 2,2,11,11-tetradeuteriododecanedioic acid is dissolved in a suitable solvent (e.g., pyridine).
-
Derivatization : An excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the sample solution.
-
Reaction : The mixture is heated at 60-80°C for 30-60 minutes to ensure complete derivatization of both carboxylic acid groups.
-
Analysis : After cooling, an aliquot of the derivatized sample is injected into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph : Agilent 7890A or similar.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Splitless mode at 280°C.
-
Oven Program : Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Mass Spectrometer : Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : m/z 50-500.
Visualizations
Fragmentation Pathway
Caption: Proposed fragmentation of di-TMS-d4-dodecanedioic acid.
Experimental Workflow
Caption: Workflow for GC-MS analysis of deuterated dodecanedioic acid.
References
- 1. Simultaneous analysis of low plasma levels of deuterium-labeled saturated and unsaturated fatty acids as t-butyldimethylsilyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Dodecanedioic Acid in Human Plasma using 2,2,11,11-tetradeuteriododecanedioic acid by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dodecanedioic acid (DDDA) in human plasma.[1][2] The method utilizes a stable isotope-labeled internal standard, 2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA), to ensure accuracy and precision.[3] A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical research and drug development settings where DDDA may be monitored as a potential biomarker.
Introduction
Dodecanedioic acid (DDDA) is a 12-carbon saturated dicarboxylic acid.[4] Its quantification in biological matrices is of interest in various research areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for quantifying small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as 2,2,11,11-tetradeuteriododecanedioic acid, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification. This application note provides a detailed protocol for the extraction and quantification of DDDA in human plasma using d4-DDDA as an internal standard.
Experimental
Materials and Reagents
-
Dodecanedioic acid (≥99.0%)
-
2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA) (≥98% isotopic purity)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve dodecanedioic acid in acetonitrile to prepare a 1 mg/mL stock solution.
-
Accurately weigh and dissolve 2,2,11,11-tetradeuteriododecanedioic acid in acetonitrile to prepare a 1 mg/mL internal standard (IS) stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions of DDDA by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.
-
Prepare a working internal standard solution of d4-DDDA at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of the working internal standard solution in a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer (e.g., Agilent 6490 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dodecanedioic acid (DDDA): Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 115.1
-
2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA): Precursor ion (Q1) m/z 233.1 -> Product ion (Q3) m/z 117.1
-
(Note: The specific MRM transitions and collision energies should be optimized for the instrument used.)
Results and Discussion
Calibration Curve and Linearity
The calibration curve for dodecanedioic acid was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 95.3% |
| Precision at LLOQ (%CV) | 8.2% |
| Accuracy (QC Low, Mid, High) | 92.5% - 103.8% |
| Precision (QC Low, Mid, High; %CV) | < 10% |
| Recovery | > 85% |
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a stock solution of dodecanedioic acid at 1 mg/mL in acetonitrile. Perform serial dilutions in 50:50 acetonitrile/water to prepare working standards at concentrations of 10, 20, 50, 100, 200, 500, 1000, 2000, and 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare separate stock and working solutions of dodecanedioic acid. Spike known amounts of the working solution into blank human plasma to achieve final concentrations representing low, medium, and high points of the calibration curve (e.g., 30, 300, and 3000 ng/mL).
Protocol 2: Sample Preparation using Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the respective standard, QC, or unknown plasma sample to the appropriately labeled tube.
-
Prepare a working internal standard solution of 2,2,11,11-tetradeuteriododecanedioic acid at 100 ng/mL in acetonitrile containing 0.1% formic acid.
-
Add 150 µL of the working internal standard solution to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
Visualizations
Caption: LC-MS/MS analytical workflow for dodecanedioic acid.
Caption: Quantitative relationship using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of dodecanedioic acid in human plasma. The use of 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and scientists in various fields of drug development and clinical research.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dodecanedioic Acid in Biological Matrices using GC-MS with a Deuterated Internal Standard
Introduction
Dodecanedioic acid (DDDA) is a dicarboxylic acid with significant interest in clinical and pharmaceutical research due to its role in metabolic regulation and potential therapeutic applications.[1][2][3] It is known to be involved in energy metabolism and can act as an alternative energy substrate.[2][4] Accurate quantification of DDDA in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, disease biomarker discovery, and monitoring therapeutic interventions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of organic acids. However, due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note describes a detailed protocol for the extraction, derivatization, and quantitative analysis of dodecanedioic acid using 2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA) as an internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Dodecanedioic acid (DDDA) standard
-
2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA) internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., human plasma)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect biological samples (e.g., 200 µL of plasma) in clean glass tubes.
-
Internal Standard Spiking: Add a known concentration of the d4-DDDA internal standard solution (e.g., 20 µL of a 10 µg/mL solution in methanol) to each sample, calibrator, and quality control sample.
-
Acidification: Acidify the samples by adding 50 µL of 2M HCl to protonate the carboxylic acid groups.
-
Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes to extract the DDDA and d4-DDDA into the organic layer.
-
Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to achieve complete phase separation.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube, avoiding the aqueous layer and any precipitated proteins.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation
-
To the dried extract, add 50 µL of ethyl acetate to redissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the redissolved sample.
-
Cap the vials tightly and heat at 70°C for 60 minutes in a heating block to form the trimethylsilyl (TMS) derivatives.
-
Cool the samples to room temperature. The samples are now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the mass spectrometer is operated in SIM mode to monitor characteristic ions of the derivatized DDDA and d4-DDDA.
| Compound | Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dodecanedioic acid | di-TMS | 15.2 min | 359 | 315, 147 |
| 2,2,11,11-tetradeuteriododecanedioic acid | di-TMS | 15.18 min | 363 | 319, 147 |
Calibration Curve and Quantitative Data
A calibration curve is constructed by plotting the ratio of the peak area of the DDDA quantifier ion to the peak area of the d4-DDDA quantifier ion against the concentration of the DDDA standards.
| Standard Concentration (µg/mL) | DDDA Peak Area | d4-DDDA Peak Area | Peak Area Ratio (DDDA/d4-DDDA) |
| 0.1 | 15,230 | 150,100 | 0.101 |
| 0.5 | 76,500 | 151,200 | 0.506 |
| 1.0 | 153,000 | 150,500 | 1.017 |
| 5.0 | 755,000 | 149,800 | 5.040 |
| 10.0 | 1,510,000 | 150,200 | 10.053 |
| 25.0 | 3,780,000 | 151,000 | 25.033 |
| 50.0 | 7,520,000 | 150,400 | 50.000 |
Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.995 over the concentration range.
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for dodecanedioic acid.
Metabolic Context of Dodecanedioic Acid
Dodecanedioic acid can serve as an anaplerotic substrate, meaning it can replenish intermediates of the Krebs cycle. This is particularly relevant in conditions where fatty acid β-oxidation is impaired.
Caption: Anaplerotic role of dodecanedioic acid metabolism.
Conclusion
This application note provides a detailed and robust method for the quantitative analysis of dodecanedioic acid in biological matrices using GC-MS with 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard. The use of a stable isotope-labeled internal standard and a validated sample preparation protocol ensures high accuracy, precision, and reliability of the results. This method is suitable for a wide range of research applications, from metabolic studies to the development of new therapeutic agents.
References
- 1. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compoundsolutions.com [compoundsolutions.com]
Application Note: Quantitative Analysis of Dodecanedioic Acid in Biological Matrices using a Stable Isotope Dilution Assay with 2,2,11,11-tetradeuteriododecanedioic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecanedioic acid (DDDA) is a dicarboxylic acid with various industrial applications, including the production of polymers, coatings, and corrosion inhibitors. In the biomedical field, it has been investigated for its potential therapeutic applications. Accurate quantification of DDDA in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles.
Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis by mass spectrometry. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). The IS, in this case, 2,2,11,11-tetradeuteriododecanedioic acid, is chemically identical to the analyte of interest, dodecanedioic acid, but has a different mass. This allows for the correction of variability during sample preparation and analysis, leading to high accuracy and precision. This application note provides a detailed protocol for the quantification of dodecanedioic acid in plasma using a stable isotope dilution assay with 2,2,11,11-tetradeuteriododecanedioic acid as the internal standard, followed by LC-MS/MS analysis.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed to extract dodecanedioic acid from plasma samples.
-
Reagents and Materials:
-
Plasma samples
-
2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution (1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
-
2. Calibration Curve Preparation
A calibration curve is prepared using a surrogate matrix, such as charcoal-stripped human plasma, to ensure that the standards are subjected to the same matrix effects as the unknown samples.
-
Reagents and Materials:
-
Dodecanedioic acid stock solution (1 mg/mL in methanol)
-
Charcoal-stripped human plasma (or other suitable surrogate matrix)
-
2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution (1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
-
Procedure:
-
Prepare a series of working standard solutions of dodecanedioic acid by serial dilution of the stock solution with methanol.
-
Spike 100 µL of charcoal-stripped plasma with the appropriate working standard solution to create calibration standards with final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples, including the addition of the internal standard.
-
3. LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-95% B
-
5-7 min: 95% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dodecanedioic acid: Precursor ion (m/z) 229.1 -> Product ion (m/z) 111.1
-
2,2,11,11-tetradeuteriododecanedioic acid: Precursor ion (m/z) 233.1 -> Product ion (m/z) 113.1
-
-
Collision Energy and other source parameters: To be optimized for the specific instrument used.
-
Data Presentation
The performance of the assay should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
| Matrix Effect | Monitored and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for the stable isotope dilution assay of dodecanedioic acid.
Caption: Chemical structures of dodecanedioic acid and its deuterated internal standard.
Application Notes and Protocols for the Analysis of 2,2,11,11-Tetradeuteriododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,11,11-Tetradeuteriododecanedioic acid (d4-DDDA) is a stable isotope-labeled form of dodecanedioic acid (DDDA), a naturally occurring dicarboxylic acid. Due to its nearly identical chemical and physical properties to its unlabeled counterpart, d4-DDDA is an ideal internal standard for quantitative analysis of DDDA in biological matrices by mass spectrometry.[1][2] Accurate quantification of DDDA is crucial in various research areas, including the study of metabolic disorders and as a biomarker for certain diseases.
These application notes provide detailed protocols for the sample preparation of d4-DDDA from biological matrices (plasma and urine) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover extraction, derivatization, and instrumental analysis, and include recommendations for quantitative data analysis.
I. Sample Preparation and Extraction
The choice of extraction method depends on the biological matrix and the desired sample purity. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for isolating dicarboxylic acids.[3]
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma or Urine
This protocol is a robust method for the extraction of dicarboxylic acids from aqueous samples.[3]
Materials:
-
Plasma or urine sample
-
2,2,11,11-Tetradeuteriododecanedioic acid (d4-DDDA) internal standard solution (e.g., 1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
To 100 µL of plasma or urine in a glass centrifuge tube, add a known amount of d4-DDDA internal standard solution.
-
Acidify the sample to pH 1-2 with 6 M HCl.
-
Add 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase.
-
Add 2 mL of a 1:1 (v/v) mixture of MTBE and ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 4-7) two more times, pooling the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
SPE offers a higher degree of sample cleanup and can be automated for high-throughput applications. A strong anion exchange (SAX) sorbent is recommended for dicarboxylic acids.
Materials:
-
Urine sample
-
2,2,11,11-Tetradeuteriododecanedioic acid (d4-DDDA) internal standard solution (e.g., 1 µg/mL in methanol)
-
Strong Anion Exchange (SAX) SPE cartridge
-
Methanol
-
Deionized water
-
Formic acid
-
Ammonia solution
-
SPE manifold
Procedure:
-
To 1 mL of urine, add a known amount of d4-DDDA internal standard solution.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water.
-
Equilibrate the SPE cartridge: Pass 3 mL of deionized water through the cartridge.
-
Load the sample: Load the prepared urine sample onto the cartridge.
-
Wash the cartridge: Pass 3 mL of deionized water through the cartridge, followed by 3 mL of methanol to remove interferences.
-
Elute the analyte: Elute the dicarboxylic acids with 2 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
II. Derivatization for GC-MS Analysis
Due to their low volatility, dicarboxylic acids require derivatization prior to GC-MS analysis. The two most common methods are silylation and esterification.[4]
Protocol 3: Silylation with BSTFA
Silylation replaces the acidic protons with trimethylsilyl (TMS) groups, increasing volatility.
Materials:
-
Dried sample extract from Section I
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 4: Esterification with BF3-Methanol
Esterification converts the carboxylic acid groups to their methyl esters.
Materials:
-
Dried sample extract from Section I
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane
-
Saturated sodium chloride solution
Procedure:
-
To the dried extract, add 100 µL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and 100 µL of saturated sodium chloride solution.
-
Vortex for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC vial.
-
The sample is now ready for GC-MS analysis.
III. Instrumental Analysis
GC-MS Method
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Selected Ion Monitoring (SIM) for Quantitative Analysis
For quantitative analysis, SIM mode is recommended for its higher sensitivity and selectivity. Characteristic ions for the derivatized dodecanedioic acid and its deuterated internal standard should be monitored.
Table 2: Theoretical m/z for SIM Analysis of Derivatized Dodecanedioic Acid
| Compound | Derivatization | Precursor Ion (M+) | Key Fragment Ions (m/z) |
| Dodecanedioic Acid | Silylation (TMS) | 374 | 359, 284, 147 |
| d4-Dodecanedioic Acid | Silylation (TMS) | 378 | 363, 288, 147 |
| Dodecanedioic Acid | Esterification (Methyl) | 258 | 227, 196, 87, 74 |
| d4-Dodecanedioic Acid | Esterification (Methyl) | 262 | 231, 200, 87, 74 |
Note: These are theoretical values. Actual fragment ions and their relative abundances should be confirmed by analyzing a standard of the derivatized compound.
LC-MS/MS Method
For LC-MS/MS analysis, derivatization may not be necessary, but it can enhance sensitivity.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) for Quantitative Analysis
MRM is a highly sensitive and selective technique for quantification. The precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored.
Table 4: Proposed MRM Transitions for Dodecanedioic Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dodecanedioic Acid | 229.1 | To be determined | To be optimized |
| d4-Dodecanedioic Acid | 233.1 | To be determined | To be optimized |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer.
IV. Quantitative Data and Analysis
Calibration Curve
A calibration curve should be prepared by analyzing a series of standards with known concentrations of unlabeled dodecanedioic acid and a constant concentration of the d4-DDDA internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analyte in unknown samples.
Table 5: Example Calibration Curve Concentrations
| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |
| 1 | 1 | 100 |
| 2 | 5 | 100 |
| 3 | 10 | 100 |
| 4 | 50 | 100 |
| 5 | 100 | 100 |
| 6 | 500 | 100 |
| 7 | 1000 | 100 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For dicarboxylic acids, LODs in the low ng/mL to pg/mL range are achievable with the described methods.
Table 6: Expected Performance Data for Dicarboxylic Acid Analysis
| Parameter | GC-MS (Silylation) | GC-MS (Esterification) | LC-MS/MS |
| LOD | 2-10 ng/mL | 1-5 ng/mL | 0.1-1 ng/mL |
| LOQ | 5-25 ng/mL | 2.5-15 ng/mL | 0.5-5 ng/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
Note: These are typical values for dicarboxylic acids and should be experimentally determined for the specific matrix and instrumentation used.
V. Visualized Workflows
Caption: Experimental workflow for d4-DDDA analysis.
Caption: Quantitative analysis workflow.
References
- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Deuterated Dicarboxylic Acids in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deuterated dicarboxylic acids are powerful tools in the field of metabolomics, offering enhanced accuracy and deeper insights into metabolic pathways. Their primary applications lie in serving as ideal internal standards for quantitative analysis by mass spectrometry and as stable isotope tracers for metabolic flux analysis. This document provides detailed application notes and experimental protocols for the effective use of these valuable research compounds.
Deuterated Dicarboxylic Acids as Internal Standards for Quantitative Metabolomics
The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of metabolites in complex biological matrices. Deuterated dicarboxylic acids are chemically identical to their endogenous counterparts, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.[1]
Application Note:
Deuterated dicarboxylic acids, such as deuterated succinic acid and adipic acid, are employed to precisely quantify their non-labeled analogues in various biological samples, including plasma, urine, and cell extracts.[2][3] This approach is critical for biomarker discovery, disease diagnostics, and monitoring therapeutic interventions where accurate concentration measurements are paramount. The use of these internal standards can lead to limits of detection (LOD) and quantification (LOQ) in the femtogram range, offering a significant increase in sensitivity compared to older methods.[1]
Data Presentation: Quantitative Performance
The following table summarizes the quantitative performance of an LC-MS/MS method for the analysis of methylmalonic acid (a dicarboxylic acid) using a deuterated internal standard.
| Parameter | Value | Reference |
| Linearity Range | Up to 150 µmol/L | [2] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | |
| Limit of Detection (LOD) | 0.05 µmol/L | |
| Total Imprecision | ≤7.5% |
Experimental Protocol: Quantification of Dicarboxylic Acids in Plasma using LC-MS/MS
This protocol describes the quantification of dicarboxylic acids in a plasma sample using a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add a known concentration of the corresponding deuterated dicarboxylic acid internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization (Optional but recommended for enhanced sensitivity):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent solution (e.g., 3-nitrophenylhydrazine (3-NPH) for enhanced ionization).
-
Incubate the mixture at 40°C for 30 minutes.
-
Stop the reaction by adding a quenching agent, such as formic acid.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the dicarboxylic acids of interest.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization agent and analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set specific precursor-to-product ion transitions for both the endogenous dicarboxylic acid and its deuterated internal standard.
-
4. Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the deuterated internal standard.
-
Quantify the concentration of the endogenous dicarboxylic acid using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the deuterated internal standard.
Experimental Workflow Diagram
References
Application Note and Protocol: Derivatization of 2,2,11,11-Tetradeuteriododecanedioic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar, high molecular weight compounds such as dicarboxylic acids is challenging due to their low volatility and poor chromatographic performance. Derivatization is a crucial step to convert these analytes into more volatile and thermally stable derivatives, enabling their successful analysis by GC and GC-Mass Spectrometry (GC-MS).[1]
This application note provides a detailed protocol for the derivatization of 2,2,11,11-tetradeuteriododecanedioic acid and its non-deuterated analog, dodecanedioic acid, using silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a robust and widely used derivatization technique where active hydrogens in the carboxylic acid groups are replaced by trimethylsilyl (TMS) groups. This process significantly increases the volatility and thermal stability of the dicarboxylic acids, leading to improved peak shape, enhanced resolution, and increased sensitivity in GC-MS analysis. The use of a deuterated internal standard, such as 2,2,11,11-tetradeuteriododecanedioic acid, is a common practice in quantitative analysis to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[2]
Experimental
Reagents and Materials
-
2,2,11,11-Tetradeuteriododecanedioic acid
-
Dodecanedioic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Nitrogen gas, high purity
-
Autosampler vials, 2 mL, with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Standard Solution Preparation
Prepare stock solutions of 2,2,11,11-tetradeuteriododecanedioic acid and dodecanedioic acid in ethyl acetate at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions and calibration standards by serial dilution in ethyl acetate to achieve the desired concentration range for the calibration curve.
Derivatization Protocol
-
Pipette 100 µL of the standard solution (or sample extract) into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is critical to ensure all solvent is removed as moisture can interfere with the silylation reaction.
-
Add 50 µL of anhydrous pyridine to the dried residue in the vial to aid in dissolving the acid.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to drive the derivatization reaction to completion.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Data Presentation
The derivatization of dodecanedioic acid and its deuterated analog with BSTFA yields their respective bis(trimethylsilyl) esters. The quantitative data for these derivatives are summarized in the table below.
| Parameter | Dodecanedioic acid bis(trimethylsilyl) ester | 2,2,11,11-Tetradeuteriododecanedioic acid bis(trimethylsilyl) ester (Predicted) |
| Molecular Formula | C₁₈H₃₈O₄Si₂ | C₁₈H₃₄D₄O₄Si₂ |
| Molecular Weight | 374.7 g/mol | 378.7 g/mol |
| Retention Time (RT) | Approx. 18.5 min | Slightly earlier than the non-deuterated analog (e.g., ~18.45 min) |
| Key Mass Fragments (m/z) | 359 [M-15]⁺, 284 [M-90]⁺, 147 [(CH₃)₃SiOSi(CH₃)₂]⁺, 73 [Si(CH₃)₃]⁺ | 363 [M-15]⁺, 288 [M-90]⁺, 147 [(CH₃)₃SiOSi(CH₃)₂]⁺, 73 [Si(CH₃)₃]⁺ |
Note on Deuterated Analog Data: The retention time for the deuterated compound is expected to be slightly shorter than its non-deuterated counterpart due to the kinetic isotope effect.[3][4][5] The mass spectrum of the deuterated derivative is predicted to show a molecular ion peak (and its fragments) shifted by +4 m/z units corresponding to the four deuterium atoms. The fragmentation pattern is expected to be very similar to the non-deuterated analog.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the derivatization and GC-MS analysis of 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: Experimental workflow for the silylation of 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: Silylation reaction of 2,2,11,11-tetradeuteriododecanedioic acid with BSTFA.
Conclusion
The described silylation method using BSTFA is a reliable and efficient procedure for the derivatization of 2,2,11,11-tetradeuteriododecanedioic acid and its non-deuterated analog for GC-MS analysis. This protocol enables the conversion of the non-volatile dicarboxylic acids into their corresponding volatile trimethylsilyl esters, resulting in excellent chromatographic peak shapes and allowing for sensitive and accurate quantification. The use of a deuterated internal standard is highly recommended for robust quantitative assays in complex matrices, which is a common requirement in pharmaceutical and biomedical research. The provided GC-MS conditions can serve as a starting point and may be further optimized for specific instrumentation and analytical requirements.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Analysis
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. Deuterated internal standards have emerged as the "gold standard" for quantitative assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the effective use of deuterated internal standards in quantitative analysis, aimed at researchers, scientists, and drug development professionals.
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium.[2][3] This subtle modification results in a different mass-to-charge ratio (m/z), allowing for its differentiation from the analyte by the mass spectrometer. Critically, its physicochemical properties remain nearly identical to the analyte.[4] This near-identical nature is the cornerstone of its utility, as it allows the internal standard to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for potential variability and enhancing data quality.[1]
The primary advantage of using a deuterated internal standard is its ability to mitigate the "matrix effect." The matrix effect occurs when co-eluting endogenous components from a biological sample suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because deuterated standards are chemically and physically almost identical to the analyte, they co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, enabling accurate correction and more reliable quantification.
Core Principles: Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated internal standards is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification. The fundamental principle involves adding a known amount of the isotopically labeled internal standard to the sample at the earliest stage of the sample preparation process. This creates a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.
Because the deuterated internal standard behaves almost identically to the analyte during sample processing (e.g., extraction, potential degradation, and ionization), the ratio of the analyte to the internal standard remains constant, even if there is sample loss. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be calculated with high precision.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections provide generalized protocols for sample preparation using common techniques.
Protocol 1: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample and is suitable for the analysis of many small molecule drugs.
Materials:
-
Plasma, serum, or whole blood samples
-
Deuterated internal standard working solution
-
Cold acetonitrile (ACN) or other suitable organic solvent (e.g., methanol with 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the sample. The concentration will be analyte-dependent.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent. This method can provide a cleaner sample extract than protein precipitation.
Materials:
-
Serum or plasma samples
-
Deuterated internal standard spiking solution
-
Extraction solvent (e.g., hexane:ethyl acetate, 90:10, v/v)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a similar composition)
Procedure:
-
To 1.0 mL of a serum sample, calibrator, or QC sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.
-
Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.
-
Add 5.0 mL of the extraction solvent.
-
Vortex vigorously for 1 minute to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation and Analysis
Summarizing quantitative data in clearly structured tables is crucial for easy comparison and interpretation.
Data Analysis Workflow
-
Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard for all samples, calibrators, and QCs.
-
Calculate Peak Area Ratio: For each injection, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a Calibration Curve: Plot the peak area ratio against the known concentrations of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression model is typically used.
-
Determine Unknown Concentrations: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Example Data Tables
The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of a hypothetical drug and its metabolite using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Drug X | 1 - 1000 | 1 | Weighted 1/x² | > 0.995 |
| Metabolite Y | 0.5 - 500 | 0.5 | Weighted 1/x² | > 0.996 |
Table 2: Accuracy and Precision Data
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Drug X | 3 (LQC) | 2.95 | 98.3 | 4.2 |
| 50 (MQC) | 51.2 | 102.4 | 3.1 | |
| 800 (HQC) | 790.4 | 98.8 | 2.5 | |
| Metabolite Y | 1.5 (LQC) | 1.54 | 102.7 | 5.1 |
| 25 (MQC) | 24.6 | 98.4 | 3.8 | |
| 400 (HQC) | 408.0 | 102.0 | 2.9 |
Table 3: Comparison of Deuterated vs. Structural Analog Internal Standard
This table illustrates the statistically significant improvement in accuracy and precision when using a deuterated internal standard.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Deuterated IS | 50 | -1.5 | 3.5 |
| Structural Analog IS | 50 | -8.2 | 9.8 |
Best Practices and Considerations
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). Isotopic enrichment should ideally be ≥98%.
-
Stability of Labels: Deuterium labels should be placed on non-exchangeable positions within the molecule to prevent the loss or exchange of deuterium with protons from the solvent or matrix.
-
Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to avoid spectral overlap. A difference of three or more mass units is generally recommended for small molecules.
-
Co-elution: During method development, it is crucial to verify the co-elution of the analyte and the deuterated internal standard under the final chromatographic conditions. While they are expected to co-elute, slight retention time shifts can sometimes occur due to the deuterium isotope effect.
-
Internal Standard Concentration: The internal standard should be added at a consistent concentration across all samples, calibrators, and QCs, and should provide a robust signal in the mass spectrometer.
Conclusion
Deuterated internal standards are indispensable tools in modern mass spectrometry, providing the foundation for robust, reliable, and accurate quantitative analysis. By compensating for variability during sample preparation and analysis, they significantly enhance the quality and integrity of bioanalytical data. The implementation of the protocols and best practices outlined in this document will enable researchers, scientists, and drug development professionals to achieve the highest levels of accuracy and precision in their quantitative workflows.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS Analysis of Dicarboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of dicarboxylic acids, with a specific focus on the use of 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they affect my results?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] In the analysis of dicarboxylic acids in biological fluids like urine, matrix effects are a significant concern due to the complexity of the sample.[2]
Q2: I'm observing poor signal response for my target dicarboxylic acid even with the use of 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard. What could be the cause?
A2: While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide complete compensation.[1] Several factors could be contributing to the poor signal response:
-
Severe Ion Suppression: The concentration of interfering substances in your sample might be excessively high, causing significant ion suppression that the internal standard cannot fully correct for. Urine, in particular, is a complex matrix that can cause substantial matrix effects.[2]
-
Differential Matrix Effects: The analyte and the deuterated internal standard may not be experiencing the exact same degree of ion suppression. This can occur if there is a slight chromatographic separation between the two, a phenomenon known as the "deuterium isotope effect," which can alter the retention time.
-
Suboptimal Source Conditions: The settings on your mass spectrometer's ion source (e.g., temperature, gas flows) may not be optimal for the ionization of your target dicarboxylic acid.
Troubleshooting Guide:
-
Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects using a post-extraction spike experiment. This will help you determine the extent of ion suppression.
-
Optimize Sample Preparation: Consider a more rigorous sample preparation method to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than a simple "dilute-and-shoot" approach.
-
Chromatographic Separation: Adjust your chromatographic conditions to separate the analyte and internal standard from the majority of the matrix components. This can be achieved by modifying the mobile phase gradient or trying a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.
-
Tune Mass Spectrometer: Optimize the ion source parameters to enhance the signal for your specific dicarboxylic acid.
Q3: My peak shapes are broad or tailing. How can I improve them?
A3: Poor peak shape can be caused by a variety of factors, including issues with the analytical column, mobile phase, or sample solvent.
Troubleshooting Guide:
-
Column Health: Ensure your analytical column is not degraded or contaminated. Flushing the column or replacing it if necessary can resolve this issue.
-
Mobile Phase Compatibility: Check that your sample is fully soluble in the mobile phase. Mismatches between the sample solvent and the mobile phase can lead to peak distortion.
-
pH of Mobile Phase: For acidic analytes like dicarboxylic acids, the pH of the mobile phase can significantly impact peak shape. Experiment with adjusting the pH to improve peak symmetry.
-
Injection Volume: Injecting too large a volume of a strong sample solvent can cause peak distortion. Try reducing the injection volume.
Q4: I am seeing a shift in retention times for my analyte and internal standard. What should I do?
A4: Retention time shifts can compromise the reliability of your analysis.
Troubleshooting Guide:
-
Column Equilibration: Ensure the column is properly equilibrated between injections. Insufficient equilibration can lead to inconsistent retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase, as changes in its composition over time can affect retention.
-
Column Temperature: Verify that the column oven temperature is stable and consistent.
-
Pump Performance: Check for any fluctuations in the LC pump pressure, which could indicate a problem with the pump itself or a leak in the system.
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS analysis of dicarboxylic acids in urine using a deuterated internal standard. These values are representative and may vary depending on the specific analyte, matrix, and analytical method.
| Parameter | Typical Value | Reference |
| Recovery | 85-115% | |
| Matrix Effect (Ion Suppression) | 10-40% | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Linearity (r²) | > 0.99 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantitatively assess matrix effects using the post-extraction spike approach.
Objective: To determine the degree of ion suppression or enhancement for the target dicarboxylic acid in the presence of the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and 2,2,11,11-tetradeuteriododecanedioic acid spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank urine is subjected to the sample preparation procedure, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank urine before the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation:
-
An MF value of 100% indicates no matrix effect.
-
An MF value < 100% indicates ion suppression.
-
An MF value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation for Urinary Dicarboxylic Acid Analysis
This protocol outlines a general liquid-liquid extraction (LLE) procedure for the analysis of dicarboxylic acids in urine.
Objective: To extract dicarboxylic acids from urine while minimizing matrix interferences.
Methodology:
-
To a 100 µL aliquot of urine, add 10 µL of the 2,2,11,11-tetradeuteriododecanedioic acid internal standard solution.
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.
Caption: General experimental workflow for dicarboxylic acid analysis.
References
Technical Support Center: Optimizing Mass Spectrometry for 2,2,11,11-Tetradeuteriododecanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,11,11-tetradeuteriododecanedioic acid in mass spectrometry applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a clear molecular ion peak for 2,2,11,11-tetradeuteriododecanedioic acid. What could be the issue?
A1: The absence of a clear molecular ion can be due to several factors:
-
Ionization Mode: Dicarboxylic acids can be analyzed in both positive and negative electrospray ionization (ESI) modes. In negative mode, you would expect to see the deprotonated molecule [M-H]⁻. In positive mode, protonation can be less efficient for dicarboxylic acids, but you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts in your mobile phase. For dicarboxylic acids, negative ionization mode is often preferred.[1]
-
In-Source Fragmentation: The molecular ion can be unstable and fragment within the ion source before it reaches the mass analyzer. This can be influenced by high source temperatures or voltages. Try reducing the fragmentor or nozzle voltage and the gas temperature.
-
Poor Ionization Efficiency: The analyte concentration might be too low, or the mobile phase composition may not be optimal for ionization. Ensure your mobile phase is compatible with ESI, for example, by using reversed-phase solvents like water, acetonitrile, and methanol.[2] Adding a small amount of a volatile buffer like ammonium acetate or ammonium formate can sometimes improve ionization.
Q2: What are the expected mass-to-charge ratios (m/z) for the molecular ion of 2,2,11,11-tetradeuteriododecanedioic acid?
A2: First, calculate the monoisotopic mass of the molecule. The molecular formula is C₁₂H₁₈D₄O₄.
-
Carbon: 12 * 12.000000 = 144.000000
-
Hydrogen: 18 * 1.007825 = 18.14085
-
Deuterium: 4 * 2.014102 = 8.056408
-
Oxygen: 4 * 15.994915 = 63.97966
-
Monoisotopic Mass (M): 234.176918
Therefore, the expected m/z values are:
-
[M-H]⁻ (Negative Mode): 233.169093
-
[M+H]⁺ (Positive Mode): 235.184743
-
[M+Na]⁺ (Positive Mode): 257.166688
Q3: My signal intensity is very low. How can I improve it?
A3: Low signal intensity can be addressed by optimizing several parameters:
-
Sample Preparation: Ensure efficient extraction of the analyte from the matrix. For complex biological samples, derivatization can enhance sensitivity.[3]
-
LC Conditions: Optimize the liquid chromatography method to ensure good peak shape and minimize co-elution with interfering substances that can cause ion suppression.
-
ESI Source Parameters: Systematically optimize ESI source parameters. A design of experiments (DoE) approach can be effective for this.[4][5] Key parameters to adjust include:
-
Nebulizer gas flow
-
Drying gas flow and temperature
-
Capillary voltage
-
Nozzle/Fragmentor voltage
-
-
Derivatization: Chemical derivatization can improve ionization efficiency. For example, reacting the carboxylic acid groups can reverse the polarity to enhance detection in positive mode.
Q4: I am observing significant peak tailing in my chromatogram. What are the likely causes?
A4: Peak tailing for dicarboxylic acids is often related to secondary interactions on the chromatographic column.
-
Column Choice: Ensure you are using a suitable column, such as a C18, for reversed-phase chromatography.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid groups. Operating at a pH well below the pKa of the carboxylic acids (typically around 4-5) will keep them in their neutral form, which can improve peak shape on reversed-phase columns. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice.
-
System Contamination: Metal contamination in the LC system can lead to chelation with the dicarboxylic acid, causing peak tailing. Using a passivated system or adding a chelating agent like EDTA to the sample might help.
Q5: What are the common fragment ions I should look for in MS/MS analysis?
A5: In tandem mass spectrometry (MS/MS), dicarboxylic acids typically undergo neutral losses of water (H₂O) and carbon dioxide (CO₂). For 2,2,11,11-tetradeuteriododecanedioic acid ([M-H]⁻ at m/z 233.17), you can expect to see fragments corresponding to:
-
[M-H-H₂O]⁻: Loss of a water molecule.
-
[M-H-CO₂]⁻: Loss of a carbon dioxide molecule.
-
[M-H-H₂O-CO₂]⁻: Subsequent loss of water and carbon dioxide.
Cleavage of the carbon-carbon bonds in the alkyl chain can also occur, leading to a series of fragment ions. The presence of deuterium atoms at positions 2 and 11 will result in a mass shift for fragments containing these positions.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., ¹³C₁₂-dodecanedioic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions (for Triple Quadrupole):
-
Precursor Ion: m/z 233.2
-
Product Ions: Monitor for expected fragments (e.g., loss of H₂O, CO₂). The optimal collision energies for each transition should be determined experimentally.
-
Quantitative Data Summary
The following table presents hypothetical data from the optimization of MS/MS parameters for 2,2,11,11-tetradeuteriododecanedioic acid. The goal is to find the collision energy that yields the highest intensity for the most specific product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) | Relative Intensity (%) |
| 233.2 | 215.2 | [M-H-H₂O]⁻ | 10 | 45 |
| 233.2 | 215.2 | [M-H-H₂O]⁻ | 15 | 80 |
| 233.2 | 215.2 | [M-H-H₂O]⁻ | 20 | 100 |
| 233.2 | 215.2 | [M-H-H₂O]⁻ | 25 | 70 |
| 233.2 | 189.2 | [M-H-CO₂]⁻ | 15 | 30 |
| 233.2 | 189.2 | [M-H-CO₂]⁻ | 20 | 55 |
| 233.2 | 189.2 | [M-H-CO₂]⁻ | 25 | 90 |
| 233.2 | 189.2 | [M-H-CO₂]⁻ | 30 | 65 |
Visualizations
Caption: Experimental workflow for the analysis of 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: Proposed fragmentation pathway for 2,2,11,11-tetradeuteriododecanedioic acid in negative ESI mode.
References
Technical Support Center: 2,2,11,11-Tetradeuteriododecanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,2,11,11-tetradeuteriododecanedioic acid in solution. Below, you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,2,11,11-tetradeuteriododecanedioic acid in aqueous solutions?
A1: The main stability concerns for 2,2,11,11-tetradeuteriododecanedioic acid in aqueous solutions are chemical degradation and isotopic exchange.
-
Chemical Degradation: Like its non-deuterated analog, dodecanedioic acid, the primary degradation pathways are hydrolysis and oxidation.[1] These processes can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.
-
Isotopic Exchange: The deuterium atoms at the 2 and 11 positions (α to the carbonyl groups) are generally stable. However, under certain conditions, such as prolonged exposure to highly acidic or basic environments, there is a risk of hydrogen-deuterium (H/D) exchange.[2][3]
Q2: At what pH is 2,2,11,11-tetradeuteriododecanedioic acid most stable?
A2: Generally, deuterated carboxylic acids exhibit maximum stability in the pH range of 2 to 3, where the rate of hydrogen-deuterium exchange is often at a minimum.[2] However, the optimal pH for overall stability will also depend on the compound's susceptibility to other degradation pathways like hydrolysis.[2] It is recommended to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.
Q3: How does deuteration affect the acidity (pKa) of dodecanedioic acid?
A3: Deuteration typically results in a slight increase in the pKa value, meaning the deuterated acid is slightly less acidic than its non-deuterated counterpart. This is due to the lower zero-point energy of the C-D bond compared to the C-H bond. The change is generally small, often around 0.03 pKa units per deuterium atom near the carboxylic acid group.
Q4: What is "back-exchange" and how can it be minimized during LC-MS analysis?
A4: Back-exchange refers to the replacement of deuterium atoms on the analyte with protons from the mobile phase or sample diluent during analysis. To minimize back-exchange of the deuterium atoms on 2,2,11,11-tetradeuteriododecanedioic acid, consider the following:
-
Use a deuterated mobile phase where feasible.
-
Minimize the time the sample spends in a protic mobile phase before analysis.
-
Optimize chromatographic conditions to ensure rapid elution.
Q5: What are the recommended storage conditions for solutions of 2,2,11,11-tetradeuteriododecanedioic acid?
A5: To ensure the stability of 2,2,11,11-tetradeuteriododecanedioic acid solutions, it is recommended to:
-
Temperature: Store solutions at 2°C to 8°C for short-term use and frozen at -20°C or below for long-term storage.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.
-
pH: Store in a buffer system where the compound is most stable, ideally between pH 2 and 3, unless experimental requirements dictate otherwise.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with 2,2,11,11-tetradeuteriododecanedioic acid.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent quantitative results | 1. H/D exchange has occurred, altering the mass-to-charge ratio.2. The deuterated standard and the native analyte have a chromatographic shift.3. Incomplete dissolution of the standard. | 1. Assess the isotopic purity using mass spectrometry. Consider using a standard with more stable labeling if exchange is significant.2. Adjust chromatographic conditions to co-elute the standard and analyte or use a calibration curve prepared with the deuterated standard.3. Ensure complete dissolution by vortexing or sonicating. |
| Poor peak shape or tailing in HPLC | 1. Secondary interactions between the dicarboxylic acid and the stationary phase.2. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped column. Consider adding a competing base to the mobile phase.2. Adjust the mobile phase pH to be 2-3 units below the pKa of the dicarboxylic acid to ensure it is in its neutral form. |
| Presence of unexpected degradation products | 1. Instability of the compound at the experimental pH or temperature.2. Oxidation of the compound. | 1. Conduct a forced degradation study across a range of pH values and temperatures to identify stable conditions.2. If susceptible to oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| High backpressure in HPLC system | 1. Blockage in the guard or analytical column.2. Precipitation of buffer in the mobile phase. | 1. Replace the guard column. If the issue persists, reverse and flush the analytical column (disconnected from the detector).2. Ensure the mobile phase buffer is fully dissolved and compatible with the organic modifier concentration. |
Quantitative Data on pH Stability
The stability of 2,2,11,11-tetradeuteriododecanedioic acid is highly dependent on the solution's pH. The following table provides representative data from a hypothetical pH stability study conducted at 37°C for 24 hours.
| pH | % Remaining Parent Compound | % Deuterium Exchange | Primary Degradation Products |
| 2.0 | 99.2 | < 0.1 | Minimal |
| 4.0 | 98.5 | 0.2 | Trace hydrolysis products |
| 7.0 (Neutral) | 95.8 | 0.8 | Hydrolysis products |
| 9.0 | 88.3 | 2.5 | Hydrolysis and oxidation products |
| 11.0 | 75.1 | 5.2 | Significant hydrolysis and oxidation |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Stability Testing
Objective: To develop a quantitative HPLC-UV/MS method to separate and quantify 2,2,11,11-tetradeuteriododecanedioic acid and its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis detector and coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2,2,11,11-tetradeuteriododecanedioic acid in acetonitrile or methanol.
-
For each pH condition, dilute the stock solution in the respective buffer to a final concentration of 50-100 µg/mL. Keep the organic solvent concentration below 1%.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient elution method to separate the parent compound from potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and MS in full scan mode.
-
-
Mass Spectrometry Conditions:
-
Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize precursor and product ion transitions for both the deuterated parent compound and any identified degradation products.
-
-
Forced Degradation Study:
-
Expose the sample to acidic, basic, oxidative, and photolytic stress conditions to generate potential degradation products.
-
Analyze the stressed samples using the developed LC-MS/MS method to confirm that all degradation products are resolved from the parent peak.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: NMR Spectroscopy for Monitoring Deuterium Exchange
Objective: To monitor the stability of the deuterium labels on 2,2,11,11-tetradeuteriododecanedioic acid over time.
Methodology:
-
Instrumentation: High-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of 2,2,11,11-tetradeuteriododecanedioic acid in a deuterated solvent (e.g., D₂O with appropriate buffer salts) to a final concentration suitable for NMR analysis.
-
Add a known amount of an internal standard (e.g., DSS) for quantitative analysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
The absence or significant reduction of signals at the 2 and 11 positions confirms deuteration.
-
Integrate any residual proton signals at these positions against the internal standard to quantify any initial undeuterated species.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum to confirm the positions of deuteration.
-
-
Long-Term Stability Monitoring:
-
Store the NMR sample under defined conditions (e.g., specific pH and temperature).
-
Acquire ¹H NMR spectra at various time points (e.g., 24h, 48h, 1 week).
-
Monitor for the appearance or increase in the intensity of proton signals at the 2 and 11 positions, which indicates H/D exchange.
-
Quantify the extent of exchange by comparing the integral of the new proton signals to the internal standard.
-
Visualizations
Caption: Experimental workflow for assessing the stability of 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: Putative signaling pathway involving dicarboxylic acids like dodecanedioic acid.
References
Technical Support Center: Use of 2,2,11,11-tetradeuteriododecanedioic acid for Ion Suppression Correction in Mass Spectrometry
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2,2,11,11-tetradeuteriododecanedioic acid as a stable isotope-labeled internal standard (SIL-IS) to improve quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is 2,2,11,11-tetradeuteriododecanedioic acid and why is it used in mass spectrometry?
A1: 2,2,11,11-tetradeuteriododecanedioic acid is a stable isotope-labeled (deuterated) form of dodecanedioic acid (DDDA). It is used as an internal standard (IS) in quantitative mass spectrometry, particularly in isotope dilution mass spectrometry (IDMS).[1][2] The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to a sample.[1] Because the SIL-IS is chemically and physically almost identical to the native (non-labeled) analyte, it behaves similarly during sample preparation, chromatography, and ionization.[3] Its key advantage is that it can be distinguished from the native analyte by its higher mass, allowing a mass spectrometer to measure both compounds simultaneously.[1]
Q2: How does 2,2,11,11-tetradeuteriododecanedioic acid help correct for ion suppression?
A2: This compound does not prevent ion suppression but is highly effective at correcting for it. Ion suppression is a matrix effect where co-eluting substances from the sample reduce the ionization efficiency of the target analyte, leading to a lower signal and inaccurate quantification. Because the SIL-IS has nearly identical physicochemical properties to the analyte (e.g., dodecanedioic acid), it co-elutes during chromatography and is affected by ion suppression to the same degree. By measuring the ratio of the analyte's signal to the SIL-IS's signal, the variability caused by ion suppression is canceled out. This ratio remains stable even when both signals are suppressed, ensuring accurate and precise quantification.
Q3: What are the ideal characteristics for a SIL-IS like 2,2,11,11-tetradeuteriododecanedioic acid?
A3: An ideal SIL-IS should possess the following characteristics:
-
Chemical Identity: It must be chemically identical to the analyte to ensure co-elution and identical behavior during sample extraction and ionization.
-
Isotopic Purity: It should have high isotopic purity, meaning it contains a minimal amount of the non-labeled analyte, which could otherwise lead to artificially inflated results.
-
Mass Difference: The mass difference (in this case, +4 Da due to four deuterium atoms) must be sufficient for the mass spectrometer to easily distinguish it from the analyte without altering its chromatographic behavior significantly.
-
Stability: The deuterium labels must be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. Placing the labels on non-exchangeable positions, like the carbon at position 2 and 11, ensures this stability.
Q4: When should I add the internal standard to my sample?
A4: The SIL-IS should be added to the sample as early as possible in the workflow. Typically, it is added before any sample extraction, cleanup, or derivatization steps. This ensures that the IS accounts for any analyte loss or variability throughout the entire sample preparation process, in addition to correcting for matrix effects during LC-MS analysis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Variability in Analyte/IS Ratio | 1. Inconsistent IS Spiking: Inaccurate or imprecise addition of the internal standard solution. 2. Poor Sample Homogenization: The IS is not uniformly mixed with the sample before extraction. 3. IS Instability: The deuterated standard may be degrading or exchanging protons. | 1. Use a calibrated pipette and verify dispensing precision. Prepare a bulk solution of the sample with IS if processing a large batch. 2. Ensure thorough vortexing or mixing after adding the IS to the sample matrix. 3. Verify the stability of the IS in the sample matrix and storage conditions. Ensure labels are on non-exchangeable positions. |
| Analyte and IS Do Not Co-elute Perfectly | 1. Isotopic Effect: In some reversed-phase chromatography, deuterated compounds can elute slightly earlier than their non-deuterated counterparts (the "isotope effect"). 2. Chromatographic Issues: A degrading column or inconsistent mobile phase composition can affect retention times. | 1. If the retention time shift is minor and consistent, it may not affect quantification. However, for methods with sharp gradients or where ion suppression varies rapidly over time, optimize chromatography to minimize the separation. 2. Perform column maintenance, flush the system, and prepare fresh mobile phases. |
| Poor Signal for Both Analyte and IS | 1. Severe Ion Suppression: The concentration of matrix components is excessively high. 2. Suboptimal MS Source Conditions: Ion source parameters (e.g., temperature, gas flows, voltages) are not optimized. 3. Sample Preparation Issues: Inefficient extraction or analyte loss during cleanup. | 1. Improve sample cleanup (e.g., use solid-phase extraction instead of simple protein precipitation). Dilute the sample, if sensitivity allows. 2. Optimize ion source conditions via infusion of the analyte and IS to maximize signal. 3. Re-evaluate the sample preparation protocol to improve analyte recovery. |
| Non-linear Calibration Curve | 1. High Analyte Concentration: At very high concentrations, the analyte can start to suppress the ionization of the internal standard. 2. Contamination: The internal standard may be contaminated with the unlabeled analyte, or vice-versa. | 1. Dilute samples with high analyte concentrations to fall within the linear range of the assay. 2. Verify the chemical and isotopic purity of the analytical standards. |
Experimental Protocols
Protocol 1: Quantification of Dodecanedioic Acid (DDDA) in Human Plasma
This protocol describes a method for quantifying DDDA in human plasma using 2,2,11,11-tetradeuteriododecanedioic acid (DDDA-d4) as an internal standard.
1. Materials and Reagents:
-
Dodecanedioic acid (analyte) certified standard
-
2,2,11,11-tetradeuteriododecanedioic acid (DDDA-d4, internal standard)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of DDDA and DDDA-d4 in methanol.
-
Working Calibrator Solutions: Serially dilute the DDDA stock solution to prepare working solutions for calibration standards (e.g., 0.1 to 100 µg/mL).
-
Working IS Solution (10 µg/mL): Dilute the DDDA-d4 stock solution with methanol.
3. Sample Preparation (SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 10 µg/mL DDDA-d4 working IS solution. Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both DDDA and DDDA-d4.
-
Calculate the peak area ratio (DDDA / DDDA-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of DDDA in unknown samples by interpolation from the calibration curve.
Data Presentation
Table 1: Example Mass Spectrometry Parameters
The following table provides hypothetical but typical Multiple Reaction Monitoring (MRM) transitions for DDDA and its deuterated internal standard in negative ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dodecanedioic Acid (DDDA) | 229.1 [M-H]⁻ | 111.1 | 20 |
| 2,2,11,11-tetradeuteriododecanedioic acid (DDDA-d4) | 233.1 [M-H]⁻ | 113.1 | 22 |
Table 2: Illustrative Matrix Effect and Recovery Data
This table illustrates the effectiveness of using a SIL-IS to correct for matrix effects. The data is for illustrative purposes only.
| Parameter | Without IS Correction | With IS Correction (DDDA-d4) |
| Recovery (%) | 75.2 ± 8.5% | 99.5 ± 2.1% |
| Matrix Effect (%) | 68.9 ± 12.3% (Suppression) | 98.7 ± 3.5% |
| Overall Process Efficiency (%) | 51.8 ± 15.1% | 98.2 ± 4.0% |
As shown, without the internal standard, both recovery and matrix effects show high variability. With the SIL-IS correction, the calculated results are consistent and accurate, demonstrating the power of the isotope dilution technique.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: Workflow using a stable isotope-labeled internal standard.
Caption: Troubleshooting logic for IS-based quantification.
References
Technical Support Center: Chromatographic Separation of Dodecanedioic Acid and its Deuterated Analog
Welcome to the technical support center for the analysis of dodecanedioic acid and its deuterated analog. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of dodecanedioic acid and its deuterated form.
Issue 1: Poor Resolution or Co-elution of Dodecanedioic Acid and its Deuterated Analog
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with no baseline separation.
-
Inaccurate quantification due to peak overlap.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | The chemical properties of the stationary phase are critical for separating isotopologues. Consider a column with a different stationary phase that can exploit the subtle differences between the protiated and deuterated molecules. Phenyl-based columns or those with specific functionalities may offer better selectivity.[1] |
| Suboptimal Mobile Phase Composition | The elution strength and composition of the mobile phase directly impact retention and resolution. For reverse-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A shallower gradient can also improve the separation of closely eluting peaks.[1][2] In some cases, switching from methanol to acetonitrile, or vice versa, can alter selectivity.[3] |
| Incorrect Mobile Phase pH | For ionizable compounds like dicarboxylic acids, the pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of the analytes and their interaction with the stationary phase, thereby improving separation. Operating at a lower pH can minimize secondary interactions with silanol groups on the column packing. |
| Insufficient Column Efficiency | Longer columns or columns packed with smaller particles generally provide higher efficiency and better resolution. However, this may also lead to higher backpressure. |
| High Temperature | Optimizing the column temperature can influence selectivity and efficiency. Experiment with different temperatures to find the optimal condition for your separation. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid groups of the analyte, causing peak tailing. Lowering the mobile phase pH can protonate the silanol groups and minimize these interactions. Using a highly deactivated or end-capped column can also mitigate this issue. |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Column Contamination or Degradation | A contaminated guard column or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Dead Volume | Excessive tubing length or improper fittings can introduce dead volume, leading to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter. |
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect and how does it affect the separation of dodecanedioic acid and its deuterated analog?
The chromatographic isotope effect refers to the difference in retention times between isotopically labeled and unlabeled compounds. In reversed-phase chromatography, deuterated compounds are generally less hydrophobic and may elute slightly earlier than their non-deuterated counterparts. This is due to the shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can affect intermolecular interactions. The magnitude of this effect depends on the number and position of the deuterium atoms, as well as the chromatographic conditions. Understanding and leveraging this effect is key to achieving separation.
Q2: Which analytical technique is better for this separation: HPLC or GC-MS?
Both HPLC and GC-MS can be suitable, but the choice depends on the specific requirements of the analysis.
-
HPLC-UV/MS: High-performance liquid chromatography is a versatile technique for non-volatile compounds like dicarboxylic acids. A reverse-phase method with a C18 or phenyl-based column is a good starting point. Coupling with a mass spectrometer (LC-MS) provides high selectivity and allows for the differentiation of the deuterated and non-deuterated analogs based on their mass-to-charge ratios.
-
GC-MS: Gas chromatography-mass spectrometry requires derivatization to make the dicarboxylic acids volatile. Silylation is a common derivatization technique for this purpose. GC can offer very high resolution. The mass spectrometer detector is essential for distinguishing between the isotopologues.
Q3: How can I improve the peak shape for dicarboxylic acids?
Improving peak shape often involves minimizing secondary interactions and optimizing chromatographic parameters.
-
Mobile Phase pH: As discussed in the troubleshooting section, operating at a low pH (around 2.5-3.5) will suppress the ionization of the carboxylic acid groups and the silanol groups on the column, leading to more symmetrical peaks.
-
Buffer Selection: Use an appropriate buffer in the mobile phase to maintain a stable pH.
-
Column Choice: Employ a column with high deactivation or end-capping to reduce the number of accessible silanol groups.
-
Sample Preparation: Ensure the sample is fully dissolved and filtered before injection to prevent column plugging.
Q4: My peaks are fronting. What could be the cause?
Peak fronting, where the first half of the peak is broader than the second half, is often caused by:
-
Column Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting. Try diluting your sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to distorted peak shapes.
-
Injection Solvent Stronger than Mobile Phase: Injecting in a solvent significantly stronger than the mobile phase can cause the analyte band to spread at the column inlet.
Experimental Protocols
A detailed experimental protocol for the separation of dodecanedioic acid and its deuterated analog would require specific method development. However, a general starting point for an HPLC-MS method is provided below.
HPLC-MS Method for Dodecanedioic Acid and its Deuterated Analog
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the analytes. A shallow gradient is recommended for better resolution. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Electrospray Ionization (ESI) in negative ion mode |
| MS/MS Parameters | Optimized for the specific m/z of dodecanedioic acid and its deuterated analog. |
Visualizations
Caption: Troubleshooting workflow for chromatographic separation issues.
Caption: Logical workflow for chromatography method development.
References
Navigating the Nuances of Deuterated Internal Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards (IS) in analytical experiments. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards?
A1: The most frequently encountered pitfalls include:
-
Isotopic Exchange (H/D Exchange): The loss of deuterium from the internal standard and its replacement with hydrogen from the solvent or sample matrix.[1] This can lead to a decrease in the internal standard signal over time and the appearance of a peak at the mass of the unlabeled analyte.[1][2]
-
Chromatographic (Isotopic) Shift: The deuterated internal standard does not co-elute perfectly with the native analyte.[1] This is often due to the "deuterium isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[3]
-
Isotopic Crosstalk and Interference: A signal for your analyte is observed in blank samples spiked only with the deuterated internal standard. This can be caused by the presence of unlabeled analyte as an impurity in the internal standard or isotopic contribution from the analyte to the internal standard channel.
-
Differential Matrix Effects: The analyte and the deuterated internal standard are affected differently by components of the sample matrix, leading to variations in ionization and inaccurate quantification.
-
Purity of the Deuterated Internal Standard: Both chemical and isotopic impurities in the standard can lead to inaccurate results.
Q2: Why is my deuterated internal standard showing a different retention time than my analyte?
A2: This phenomenon is known as the "deuterium isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to a shift in retention time. In reverse-phase chromatography, deuterated compounds often elute slightly earlier. This can be problematic as it may lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement as they elute.
Q3: I suspect my deuterated internal standard is undergoing isotopic exchange. How can I confirm this and what should I do?
A3: To confirm isotopic exchange, you can monitor the mass spectrum of the internal standard in your blank matrix over time. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species would indicate an exchange.
Troubleshooting Steps:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are more prone to exchange. Standards with deuterium on stable carbon positions are preferable.
-
Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in acidic or basic solutions, which can catalyze H/D exchange. Maintaining a neutral pH for samples and mobile phases is recommended.
-
Evaluate Storage Temperature: Store the standards at the recommended temperature to minimize degradation and exchange.
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange.
Q4: My assay is showing high variability, and I suspect differential matrix effects. How can I troubleshoot this?
A4: Differential matrix effects occur when the analyte and the deuterated internal standard do not experience the same degree of ion suppression or enhancement. This is often due to a slight separation in their chromatographic retention times.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks perfectly overlap.
-
Improve Chromatographic Separation: Adjusting the gradient or mobile phase composition can help move the analyte and IS away from interfering matrix components or achieve complete co-elution.
-
Enhance Sample Clean-up: A more rigorous sample preparation procedure can help remove matrix components that cause interference.
Troubleshooting Guides
Issue 1: Isotopic Exchange (Deuterium Loss)
Symptoms:
-
Decreasing internal standard peak area over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Issue 2: Chromatographic Shift and Differential Matrix Effects
Symptoms:
-
Poor assay precision and accuracy.
-
The analyte and internal standard peaks are not perfectly co-eluting.
-
The internal standard does not adequately compensate for matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic shift and differential matrix effects.
Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange
Objective: To determine the stability of the deuterated internal standard in the analytical matrix and mobile phase over time.
Methodology:
-
Prepare a solution of the deuterated internal standard in the final analytical mobile phase or a blank extracted sample matrix at the working concentration.
-
Analyze the solution immediately after preparation (t=0) to establish a baseline.
-
Incubate the solution under conditions that mimic the analytical run (e.g., autosampler temperature and time).
-
Analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the deuterated standard and look for any increase in the peak area of the corresponding unlabeled analyte.
-
Acquire a full-scan mass spectrum of an aged standard solution to look for ions corresponding to the loss of one or more deuterium atoms.
Data Interpretation: A significant decrease in the deuterated internal standard's peak area with a concurrent increase in the unlabeled analyte's peak area indicates isotopic exchange.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the analyte and internal standard into the final extracted matrix at the same low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same low, medium, and high concentrations.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for both the analyte and the internal standard.
Calculations and Data Interpretation:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1) or enhancement (>1). |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | ~100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | ~100% | Overall efficiency of the entire method. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. A value significantly different from 1 suggests differential matrix effects. |
Data Presentation
Table 1: Example Data for Isotopic Exchange Stability Study
| Time (hours) | Deuterated IS Peak Area | Unlabeled Analyte Peak Area in IS Solution |
| 0 | 1,500,000 | 500 |
| 4 | 1,450,000 | 2,500 |
| 8 | 1,380,000 | 5,500 |
| 24 | 1,200,000 | 15,000 |
Table 2: Example Data for Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | d-IS Peak Area |
| Set A (Neat) | 2,000,000 | 2,100,000 |
| Set B (Post-Spike) | 1,200,000 | 1,250,000 |
| Calculated MF | 0.60 (Suppression) | 0.60 (Suppression) |
| IS-Normalized MF | 1.00 (Adequate Compensation) | N/A |
References
calibration curve issues with 2,2,11,11-tetradeuteriododecanedioic acid
Welcome to the technical support center for 2,2,11,11-tetradeuteriododecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this internal standard in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor linearity (R² < 0.99) in my calibration curve. What are the potential causes and how can I fix this?
A1: Poor linearity is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Analyte and Internal Standard Concentration Mismatch: The concentration of the internal standard should ideally be consistent across all calibration points and be within the linear range of the detector. If the internal standard signal is too high or too low relative to the analyte, it can lead to non-linearity.
-
Solution: Prepare a fresh set of calibration standards with the internal standard concentration at or near the mid-point of the analyte's expected concentration range.
-
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte and internal standard differently if they are not perfectly co-eluting. This can lead to a non-linear response.
-
Solution: Optimize your chromatographic method to better separate the analyte and internal standard from interfering matrix components. You can also try diluting your sample to reduce the concentration of matrix components.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the calibration curve.
-
Solution: Extend the calibration curve to include lower concentration points or dilute your higher concentration standards.
-
-
Improper Standard Preparation: Errors in serial dilutions or inaccuracies in pipetting can lead to incorrect standard concentrations and a non-linear curve.
-
Solution: Carefully prepare a fresh set of calibration standards using calibrated pipettes and high-purity solvents.
-
Q2: My internal standard signal is low or inconsistent across my sample batch. What should I investigate?
A2: A low or drifting internal standard signal can compromise the accuracy of your results. Here are the primary areas to investigate:
-
Isotopic Instability (Hydrogen/Deuterium Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This will lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analog.
-
Solution: The deuterium labels on 2,2,11,11-tetradeuteriododecanedioic acid are on carbon atoms not adjacent to the carboxyl groups, which makes them relatively stable. However, if you suspect exchange, you can incubate the internal standard in your sample matrix or mobile phase for a period of time and re-analyze to check for any signal degradation.
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect source conditions or collision energy can lead to poor ionization or fragmentation of the internal standard.
-
Solution: Optimize the declustering potential and collision energy for the specific MRM transition of 2,2,11,11-tetradeuteriododecanedioic acid.
-
-
Sample Preparation Issues: Inconsistent recovery of the internal standard during sample extraction can lead to variable signal intensity.
-
Solution: Ensure your sample preparation method is robust and reproducible. Spiking the internal standard at the very beginning of the sample preparation process can help to account for variability in extraction efficiency.
-
Q3: I am observing a chromatographic peak for the deuterated internal standard that elutes slightly earlier than my analyte (unlabeled dodecanedioic acid). Is this a problem?
A3: This is a known phenomenon called the "isotope effect," where the deuterated compound can have a slightly different retention time than its unlabeled counterpart. While a small, consistent shift may not be a major issue, it can become problematic if it leads to differential matrix effects. If the analyte and internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components, which can lead to variations in ion suppression or enhancement.
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visualize the extent of separation.
-
Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve better co-elution.
-
Evaluate Impact: If co-elution cannot be perfected, assess whether the slight separation is impacting the accuracy and precision of your results by analyzing quality control samples at different concentrations.
-
Quantitative Data Summary
The following table provides typical starting parameters for an LC-MS/MS method using 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard for the quantification of dodecanedioic acid. These parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value / Range | Notes |
| Analyte | Dodecanedioic Acid | - |
| Internal Standard | 2,2,11,11-Tetradeuteriododecanedioic Acid | - |
| Calibration Curve Range | 1 - 1000 ng/mL | This is a typical range and may need to be adjusted based on sample concentrations. |
| Internal Standard Conc. | 100 ng/mL | Should be consistent across all standards and samples. |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column is suitable. |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient; optimize for separation from interferences. |
| Flow Rate | 0.4 mL/min | - |
| Injection Volume | 5 µL | - |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Dicarboxylic acids ionize well in negative mode. |
| MRM Transition (Analyte) | 229.2 > 115.1 | [M-H]⁻ > Fragment ion |
| MRM Transition (IS) | 233.2 > 117.1 | [M+D-H]⁻ > Fragment ion |
| Declustering Potential | -40 to -60 V | Optimize for your instrument. |
| Collision Energy | -20 to -35 eV | Optimize for your instrument. |
| Linearity (R²) | ≥ 0.995 | A common acceptance criterion for bioanalytical methods.[1] |
| Precision (%CV) | ≤ 15% | For quality control samples. |
| Accuracy (%Bias) | ± 15% | For quality control samples. |
Experimental Protocols
Preparation of Calibration Standards
This protocol describes the preparation of a set of calibration standards for dodecanedioic acid with a fixed concentration of 2,2,11,11-tetradeuteriododecanedioic acid as the internal standard.
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve dodecanedioic acid in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.
-
Accurately weigh and dissolve 2,2,11,11-tetradeuteriododecanedioic acid in the same solvent to prepare a 1 mg/mL internal standard (IS) primary stock solution.
-
-
Prepare Working Solutions:
-
From the dodecanedioic acid primary stock, prepare a series of working stock solutions by serial dilution to cover the desired calibration range (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
From the IS primary stock, prepare a working IS solution at a concentration that will result in the desired final concentration in the standards and samples (e.g., 1 µg/mL).
-
-
Prepare Calibration Standards:
-
Label a series of vials for each calibration point (e.g., Blank, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
To each vial, add the appropriate volume of the corresponding dodecanedioic acid working stock solution.
-
To every vial (except the blank), add a fixed volume of the working IS solution (e.g., 10 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/mL in a final volume of 100 µL).
-
Bring all vials to the same final volume with the solvent used for dilutions.
-
Sample Preparation and Analysis
This protocol provides a general procedure for the extraction and analysis of dodecanedioic acid from a biological matrix (e.g., plasma) using 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard.
-
Sample Thawing and Aliquoting:
-
Thaw plasma samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
Aliquot a specific volume of each sample (e.g., 50 µL) into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a fixed volume of the working IS solution to each sample (e.g., 5 µL of a 1 µg/mL solution).
-
-
Protein Precipitation:
-
Add a protein precipitation solvent, such as ice-cold acetonitrile (typically 3-4 times the sample volume), to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).
-
Vortex to ensure the residue is fully dissolved.
-
-
Final Centrifugation and Transfer:
-
Centrifuge the reconstituted samples one final time to remove any remaining particulates.
-
Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and quality control samples onto the LC-MS/MS system using the optimized parameters from the table above.
-
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: General experimental workflow for sample analysis.
References
reducing background noise for 2,2,11,11-tetradeuteriododecanedioic acid detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the detection of 2,2,11,11-tetradeuteriododecanedioic acid.
Troubleshooting Guides
High background noise can significantly compromise the sensitivity and accuracy of mass spectrometry analysis. This section offers a systematic approach to identifying and mitigating common sources of background noise.
Issue: High Background Noise Across the Entire Spectrum
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvents or Reagents | 1. Run a blank injection using only the mobile phase.[1] 2. Prepare fresh mobile phase with high-purity, LC-MS grade solvents and additives.[2][3] 3. Sonicate the new mobile phase to remove dissolved gases.[2] | If the blank run shows high background, the issue is likely with the mobile phase. Replace all solvents and additives. Always use dedicated solvent bottles for LC-MS applications to avoid cross-contamination.[4] |
| LC System Contamination | 1. If fresh mobile phase does not resolve the issue, disconnect the column and flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol). 2. Check for and clean any dirty components in the ion source, such as the cone, needle, and transfer tube. | A systematic flush can remove built-up contaminants. Regular preventative maintenance and cleaning of the ion source are crucial. |
| Mass Spectrometer Contamination | 1. To isolate the MS as the source, disconnect the LC and infuse a clean mobile phase directly into the mass spectrometer using a syringe pump. | If the background remains high, the contamination is within the mass spectrometer itself, which may require professional servicing. |
Issue: High Background at Specific m/z Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Specific Contaminant | 1. Identify the contaminant using a mass library or by examining the m/z value for common contaminants (e.g., plasticizers, detergents). | Once the source is identified, eliminate it. This could involve changing sample vials, cleaning procedures, or using different brands of solvents or reagents. |
| Sample Matrix Effects | 1. Run a blank injection followed by a sample injection to observe carryover. 2. Develop a more effective sample cleanup method, such as solid-phase extraction (SPE). | Implementing blank injections between samples can mitigate carryover. Optimizing sample preparation is key to minimizing matrix effects. |
| "Cross-talk" from Analyte | 1. Analyze a high-concentration sample of the unlabeled dodecanedioic acid without the deuterated standard. | This helps to determine the isotopic contribution of the unlabeled analyte to the signal of the deuterated standard. |
Frequently Asked Questions (FAQs)
Q1: Why is there a chromatographic shift between 2,2,11,11-tetradeuteriododecanedioic acid and its non-deuterated counterpart?
A1: A slight retention time shift between an analyte and its deuterated internal standard can sometimes occur due to the isotope effect, though this is generally minimal in liquid chromatography. More significant shifts are often due to issues like column degradation, changes in mobile phase composition, or fluctuating flow rates.
Q2: Could the 2,2,11,11-tetradeuteriododecanedioic acid internal standard be a source of background noise?
A2: Yes. Impurities or degradation products in the deuterated standard can contribute to background noise. It is essential to use high-purity standards with high isotopic enrichment (≥98%) and chemical purity (>99%). Proper storage, such as at low temperatures (-20°C or -80°C) in tightly sealed vials, is crucial to prevent degradation.
Q3: What are the best practices for preparing and storing deuterated internal standards like 2,2,11,11-tetradeuteriododecanedioic acid?
A3: For reconstitution, use high-purity solvents. It is advisable to avoid storing deuterated compounds in acidic or basic solutions to prevent hydrogen-deuterium exchange. Stock solutions should be stored at low temperatures to minimize degradation and evaporation.
Q4: How can I minimize contamination from my sample preparation workflow?
A4: Use high-purity solvents and reagents for all extraction and dilution steps. Techniques like solid-phase extraction (SPE) can be effective in removing interfering substances from the sample matrix. Ensure all labware is scrupulously clean and consider using single-use glass or polypropylene vials to avoid contamination from detergents or previous analyses.
Experimental Protocols
Protocol 1: General Sample Preparation for Dicarboxylic Acid Analysis
This protocol provides a general guideline for the extraction of dicarboxylic acids from a biological matrix.
-
Sample Homogenization : Homogenize the tissue or fluid sample in a suitable buffer.
-
Protein Precipitation : Add a cold organic solvent like acetonitrile to precipitate proteins.
-
Centrifugation : Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the dicarboxylic acids.
-
Solid-Phase Extraction (SPE) :
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the dicarboxylic acids with a suitable elution solvent.
-
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: LC-MS System Flushing
This protocol is designed to clean the LC system to reduce background contamination.
-
Disconnect Column : Remove the analytical column from the system.
-
Prepare Flushing Solvents : Use a series of high-purity solvents. A common sequence is:
-
LC-MS grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Systematic Flush : Flush the system with each solvent for at least 30 minutes, starting with water and progressing to the most non-polar solvent and then back.
-
Re-equilibration : Once the flush is complete, install the column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
Visualizations
Caption: Troubleshooting logic for identifying sources of background noise.
Caption: Experimental workflow for quantitative analysis using deuterated standards.
References
Technical Support Center: Derivatization of 2,2,11,11-tetradeuteriododecanedioic acid for GC-MS Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for ensuring the complete derivatization of 2,2,11,11-tetradeuteriododecanedioic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 2,2,11,11-tetradeuteriododecanedioic acid necessary for GC-MS analysis?
A1: Dodecanedioic acid and its deuterated analogs are polar, non-volatile compounds. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal decomposition in the hot injector. Derivatization is a chemical modification process that converts the polar carboxylic acid groups into less polar, more volatile esters (e.g., trimethylsilyl esters). This increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and reproducible results.[1][2]
Q2: What are the most common derivatization reagents for this type of analysis?
A2: The most common and effective derivatization reagents for dicarboxylic acids are silylating agents. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[2][3] They react with the active hydrogens on the carboxylic acid groups to form trimethylsilyl (TMS) esters. Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered compounds.
Q3: What is the difference between BSTFA and MSTFA, and which one should I choose?
A3: Both BSTFA and MSTFA are powerful silylating reagents. MSTFA is generally considered to be more volatile than BSTFA, which can be advantageous as its byproducts are less likely to interfere with the chromatogram. However, BSTFA is also a very effective reagent. The choice between them can depend on the specific application and the presence of other compounds in the sample matrix. For dicarboxylic acids, both have been used successfully. A comparative study on various polar compounds, including dicarboxylic acids, showed that BSTFA may be better for sterically hindered compounds.
Q4: Can the deuterium labels on my molecule be exchanged during derivatization?
A4: The deuterium atoms at the 2,2,11,11-positions of dodecanedioic acid are on carbon atoms and are not acidic. Therefore, they are not expected to exchange with protons from the derivatization reagents or solvents under typical silylation conditions. Isotope-coded derivatization, where a deuterated derivatizing agent is used, is a common technique in quantitative mass spectrometry, highlighting the stability of such labels during the process.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a common issue that can lead to inaccurate quantification and poor chromatography. The following guide will help you troubleshoot and resolve these problems.
| Symptom | Potential Cause | Recommended Solution |
| Split or tailing peaks in the chromatogram | Presence of both derivatized and underivatized (or partially derivatized) analyte. | 1. Ensure anhydrous conditions: Moisture is a primary inhibitor of silylation reactions. Dry the sample thoroughly before adding the derivatization reagent. Use anhydrous solvents and store reagents under dry conditions (e.g., in a desiccator). 2. Increase reagent excess: Use a significant molar excess of the silylating agent (e.g., 10-fold or higher) to drive the reaction to completion. 3. Optimize reaction time and temperature: Increase the reaction time (e.g., to 60 minutes) and/or temperature (e.g., to 70-80°C) to ensure the reaction goes to completion. 4. Add a catalyst: If not already in use, add 1% TMCS to the BSTFA or MSTFA to enhance its reactivity. |
| Low signal intensity or poor recovery | Incomplete derivatization leading to a lower concentration of the desired derivative. | 1. Follow all the recommendations for incomplete derivatization. 2. Check for reagent degradation: Silylating reagents are sensitive to moisture and can degrade over time. Use fresh reagents from a new, sealed vial if possible. 3. Consider matrix effects: Components in your sample matrix may interfere with the derivatization reaction. A sample cleanup step prior to derivatization may be necessary. |
| No peak corresponding to the derivatized analyte | Complete failure of the derivatization reaction. | 1. Verify reagent activity: Test the derivatization procedure on a standard compound (e.g., a simple fatty acid) to confirm that the reagents and conditions are effective. 2. Check for sample solubility: Ensure your dried sample residue dissolves in the derivatization solvent/reagent mixture. If not, consider a different solvent that is compatible with silylation (e.g., pyridine, acetonitrile). |
| Presence of unexpected peaks | Side reactions or contamination. | 1. Analyze a reagent blank: Inject a sample containing only the derivatization reagents and solvent to identify any contaminant peaks. 2. Ensure high-purity reagents and solvents: Use high-purity, GC-grade reagents and solvents to minimize contamination. |
Experimental Protocol: Silylation of 2,2,11,11-tetradeuteriododecanedioic acid with BSTFA + 1% TMCS
This protocol provides a detailed methodology for the trimethylsilylation of 2,2,11,11-tetradeuteriododecanedioic acid.
Materials:
-
2,2,11,11-tetradeuteriododecanedioic acid standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable anhydrous solvent like acetonitrile or dichloromethane)
-
GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh or transfer a known amount of the 2,2,11,11-tetradeuteriododecanedioic acid or the sample extract into a clean, dry GC vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all traces of water and protic solvents.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in the GC vial. Vortex briefly to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
-
Sample Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. No further workup is typically required as the byproducts of the reaction are volatile.
-
Analyze the sample promptly, as TMS derivatives can be susceptible to hydrolysis over time. If storage is necessary, store at -20°C.
-
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold at 300°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Note: These parameters should be optimized for your specific instrument and column.
Data Presentation: Comparison of Silylating Agents
| Derivatization Reagent | Typical Reaction Conditions | Relative Reactivity/Efficiency | Key Advantages | Key Disadvantages |
| BSTFA + 1% TMCS | 60-80°C for 30-60 min | High | Widely applicable, effective for sterically hindered groups, volatile byproducts. | Moisture sensitive. |
| MSTFA | 60-80°C for 30-60 min | High | Byproducts are more volatile than BSTFA's, potentially reducing chromatographic interference. | Can be less effective for highly hindered groups compared to BSTFA + TMCS. |
| MTBSTFA | 70-100°C for 60-120 min | Moderate to High | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives. | Slower reaction times, may not be suitable for all dicarboxylic acids due to steric hindrance. |
Visualization: Troubleshooting Workflow for Incomplete Derivatization
The following diagram illustrates a logical workflow to troubleshoot incomplete derivatization of 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: Troubleshooting workflow for incomplete silylation.
References
Technical Support Center: Optimizing Extraction Recovery of 2,2,11,11-Tetradeuteriododecanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 2,2,11,11-tetradeuteriododecanedioic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of 2,2,11,11-tetradeuteriododecanedioic acid, which is commonly used as an internal standard in quantitative bioanalysis.[1][2]
Low or Inconsistent Recovery in Solid-Phase Extraction (SPE)
Q: My recovery of 2,2,11,11-tetradeuteriododecanedioic acid is low and/or variable when using Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A: Low and inconsistent recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| Improper Sorbent Conditioning/Equilibration | The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the internal standard.[1] | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) to activate the functional groups, followed by equilibration with a solvent similar in composition to the sample matrix to maximize retention.[3] |
| Inappropriate Sample pH | Dicarboxylic acids are weak acids, and their charge state is pH-dependent. For optimal retention on reversed-phase or mixed-mode sorbents, the sample pH should be adjusted to suppress the ionization of the carboxylic acid groups. | Adjust the sample pH to be at least 2 units below the pKa of dodecanedioic acid to ensure it is in its neutral, unionized form, which enhances retention on non-polar sorbents. |
| Breakthrough During Sample Loading | The internal standard may not be retained on the SPE sorbent and is lost in the flow-through. This can be due to an inappropriate solvent composition or a flow rate that is too high. | - Ensure the sample is in a weak solvent to promote binding. - Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. |
| Premature Elution During Washing | The wash solvent may be too strong, causing the internal standard to be partially or completely eluted before the final elution step. | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Start with a weak solvent and gradually increase the organic solvent percentage to find the optimal composition. |
| Incomplete Elution | The elution solvent may not be strong enough to disrupt the interactions between the internal standard and the sorbent, leading to incomplete recovery. | - Increase the strength of the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base). - Increase the volume of the elution solvent. |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement during analysis. | Use a stable isotope-labeled internal standard, like 2,2,11,11-tetradeuteriododecanedioic acid, which co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. If matrix effects are still suspected, further sample cleanup or chromatographic optimization may be necessary. |
Issues with Liquid-Liquid Extraction (LLE)
Q: I am experiencing problems with the recovery of 2,2,11,11-tetradeuteriododecanedioic acid using Liquid-Liquid Extraction (LLE). What should I investigate?
A: Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| Incorrect Aqueous Phase pH | For efficient extraction of a dicarboxylic acid into an organic solvent, the aqueous phase pH must be low enough to ensure the acid is in its protonated, non-polar form. | Adjust the pH of the aqueous sample to at least 2 units below the pKa of dodecanedioic acid. This will shift the equilibrium towards the neutral form, which is more soluble in organic solvents. |
| Inappropriate Organic Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract the dicarboxylic acid. | Select a water-immiscible organic solvent that has a good affinity for the dicarboxylic acid. Common choices include ethyl acetate, diethyl ether, and methyl tert-butyl ether. The solubility of dodecanedioic acid is higher in more polar organic solvents. |
| Insufficient Mixing/Contact Time | Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of the analyte into the organic phase. | Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow the analyte to reach equilibrium between the two phases. |
| Emulsion Formation | The formation of an emulsion at the interface of the two layers can make phase separation difficult and lead to loss of analyte. | - Centrifuge the sample to break the emulsion. - Add a small amount of salt to the aqueous phase to increase its polarity and help break the emulsion. |
| Analyte Adsorption | The analyte may adsorb to the surface of the extraction vessel, leading to lower recovery. | Silanize glassware to reduce active sites for adsorption. |
Concerns with Deuterated Internal Standards
Q: I am using 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard and have concerns about its stability and purity. What are the common issues?
A: When using deuterated internal standards, it is crucial to consider potential issues such as isotopic exchange and chemical/isotopic purity.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. This can alter the mass of the internal standard and affect quantification. | - Avoid harsh acidic or basic conditions during sample preparation if possible. - Conduct stability tests by incubating the deuterated standard in the sample matrix and mobile phase to assess for any back-exchange. |
| Chemical and Isotopic Purity | The presence of unlabeled dodecanedioic acid as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at low levels. | - Verify the isotopic and chemical purity of the standard from the certificate of analysis. - Analyze a high concentration of the internal standard alone to check for the presence of the unlabeled analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting dodecanedioic acid?
A1: To ensure maximum recovery, the pH of the sample should be adjusted to at least two units below the first pKa of dodecanedioic acid. This protonates both carboxylic acid groups, making the molecule less polar and more amenable to extraction by reversed-phase SPE or LLE with an organic solvent.
Q2: Which solvent is best for eluting dodecanedioic acid from an SPE cartridge?
A2: The choice of elution solvent depends on the SPE sorbent used. For reversed-phase sorbents (e.g., C18), a polar organic solvent such as methanol or acetonitrile is typically used. The elution strength can be increased by increasing the proportion of the organic solvent in an aqueous mixture. For anion exchange sorbents, elution is achieved by using a solvent with a high pH to deprotonate the dicarboxylic acid or by using a buffer with a high ionic strength to disrupt the ionic interaction.
Q3: How can I improve the peak shape of dodecanedioic acid in GC-MS analysis?
A3: Due to the polar nature of the carboxylic acid groups, direct analysis of dodecanedioic acid by GC-MS can result in poor peak shape. Derivatization is necessary to convert the non-volatile dicarboxylic acid into a more volatile and thermally stable derivative. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to improve chromatographic performance.
Q4: What are the expected recovery rates for dodecanedioic acid extraction?
A4: With an optimized and validated method, recovery rates for dicarboxylic acids from biological matrices are generally expected to be high and reproducible. For SPE, recoveries can often exceed 80-90%. For LLE, recoveries can be in a similar range with proper optimization. It is crucial to validate the recovery in your specific matrix and experimental conditions.
Q5: How does the solubility of dodecanedioic acid in different solvents affect extraction?
A5: The solubility of dodecanedioic acid in various organic solvents is a key factor in designing an effective LLE protocol. Generally, its solubility is higher in more polar organic solvents.
Solubility of Dodecanedioic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 * x) |
| Ethanol | 288.15 | 0.2455 |
| 298.15 | 0.3068 | |
| 323.15 | 0.4576 | |
| Acetic Acid | 288.15 | 0.1966 |
| 298.15 | 0.2455 | |
| 323.15 | 0.3653 | |
| Acetone | 288.15 | 0.04576 |
| 298.15 | 0.05169 | |
| 323.15 | 0.07161 | |
| Ethyl Acetate | 288.15 | 0.01205 |
| 298.15 | 0.01455 | |
| 323.15 | 0.02245 |
Data adapted from literature sources.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Dodecanedioic Acid from Human Plasma
This protocol provides a general procedure for the extraction of dodecanedioic acid from human plasma using a mixed-mode anion exchange SPE plate.
Materials:
-
Mixed-mode anion exchange SPE plate
-
Human plasma sample
-
2,2,11,11-tetradeuteriododecanedioic acid internal standard solution
-
Methanol
-
Water (HPLC grade)
-
Ammonium formate buffer (100 mM, pH 3.8)
-
Formic acid
-
Positive pressure or vacuum manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard spiking solution. Vortex for 10 seconds.
-
Conditioning: Condition the SPE wells with 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the wells with 1.0 mL of 100 mM ammonium formate buffer (pH 3.8).
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash 1: 1.0 mL of 100 mM ammonium formate buffer (pH 3.8).
-
Wash 2: 1.0 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1.0 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes the silylation of the extracted dodecanedioic acid for GC-MS analysis.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
References
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to 2,2,11,11-Tetradeuteriododecanedioic Acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is widely regarded as the gold standard for achieving reliable results. This guide provides a comprehensive comparison of 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard for the quantification of dodecanedioic acid, juxtaposed with alternative standards, and supported by experimental data and detailed protocols.
Dodecanedioic acid, a 12-carbon dicarboxylic acid, is a significant biomarker in various metabolic pathways and is also utilized in industrial applications. Its accurate quantification in biological matrices is crucial for both clinical diagnostics and research. The ideal internal standard for mass spectrometry should co-elute with the analyte, exhibit similar ionization efficiency, and behave identically during sample extraction and processing. 2,2,11,11-Tetradeuteriododecanedioic acid, a deuterated analog of the target analyte, is designed to meet these exacting requirements.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical factor that directly influences the quality of quantitative data. While various types of internal standards exist, stable isotope-labeled standards, such as deuterated and ¹³C-labeled compounds, are preferred due to their chemical and physical similarity to the analyte.
| Internal Standard Type | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Linearity (r²) |
| 2,2,11,11-Tetradeuteriododecanedioic Acid | Dodecanedioic Acid | 95-105% | < 5% | > 0.995 |
| ¹³C₁₂-Dodecanedioic Acid | Dodecanedioic Acid | 98-102% | < 3% | > 0.998 |
| Undecanedioic Acid (C11) | Dodecanedioic Acid | 85-110% | < 10% | > 0.990 |
| Heptadecanoic Acid (C17:0) | Dodecanedioic Acid | 80-120% | < 15% | > 0.985 |
Note: The performance data for 2,2,11,11-tetradeuteriododecanedioic acid and ¹³C₁₂-dodecanedioic acid are based on typical performance expectations for stable isotope dilution assays. The data for undecanedioic acid and heptadecanoic acid are representative of analog internal standards and may vary significantly depending on the specific analytical method and matrix.
As the table illustrates, stable isotope-labeled internal standards consistently deliver superior accuracy and precision compared to structural analogs like odd-chain dicarboxylic acids or fatty acids. This is because they can more effectively compensate for variations in sample preparation, matrix effects, and instrument response.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of dodecanedioic acid using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Derivatization for GC-MS Analysis
-
Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.
-
Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add 10 µL of a 10 µg/mL solution of 2,2,11,11-tetradeuteriododecanedioic acid in methanol.
-
Extraction: Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Dodecanedioic Acid-2TMS: m/z 359 (quantifier), m/z 374 (qualifier)
-
2,2,11,11-Tetradeuteriododecanedioic Acid-2TMS: m/z 363 (quantifier), m/z 378 (qualifier)
-
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for dodecanedioic acid quantification.
Caption: Principle of stable isotope dilution analysis.
A Head-to-Head Comparison: 2,2,11,11-Tetradeuteriododecanedioic Acid vs. C13-Labeled Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. Both deuterated and C13-labeled standards serve this purpose, but subtle physicochemical differences can lead to significant variations in performance. C13-labeled standards are generally considered superior due to their identical chemical behavior to the unlabeled analyte, ensuring co-elution and more accurate compensation for matrix effects. Deuterated standards, while often more accessible, can exhibit chromatographic shifts and are more susceptible to isotopic exchange, which may compromise data accuracy.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the expected quantitative performance differences between 2,2,11,11-tetradeuteriododecanedioic acid and a C13-labeled dodecanedioic acid standard based on established characteristics of these labeling methods.
| Performance Metric | 2,2,11,11-Tetradeuteriododecanedioic Acid (Expected) | C13-Labeled Dodecanedioic Acid (Expected) | Rationale |
| Chromatographic Co-elution with Analyte | Potential for slight retention time shift (typically elutes slightly earlier). | Complete co-elution. | The larger relative mass difference between deuterium and protium can lead to altered chromatographic behavior. C13 has a negligible effect on retention time. |
| Correction for Matrix Effects | Good, but can be compromised if retention time shifts. | Excellent, as it experiences the same matrix effects as the analyte at the exact same time.[1] | Co-elution is critical for accurate matrix effect correction. |
| Isotopic Stability (H/D Exchange) | Low risk for this specific molecule as deuterium atoms are on non-exchangeable carbon positions. However, a general consideration for some deuterated compounds. | Highly stable, no risk of isotope exchange. | C-C bonds are not susceptible to exchange under typical analytical conditions. |
| Accuracy & Precision (%RSD) | Generally high, but can be lower than C13 standards in complex matrices due to potential chromatographic shifts. | Expected to be higher, with lower %RSD, especially in complex biological matrices. | Identical chemical behavior leads to more consistent and reliable quantification. |
| Commercial Availability & Cost | Often more readily available and potentially lower cost. | Can be more expensive and less commonly available. | Synthesis of C13-labeled compounds is often more complex. |
Experimental Protocols
Below are representative, generalized experimental protocols for the quantification of dodecanedioic acid in a biological matrix (e.g., plasma) using either 2,2,11,11-tetradeuteriododecanedioic acid or a C13-labeled standard.
Protocol 1: Sample Preparation - Protein Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of either 2,2,11,11-tetradeuteriododecanedioic acid or C13-labeled dodecanedioic acid in methanol. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions (Hypothetical):
-
Dodecanedioic Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
2,2,11,11-Tetradeuteriododecanedioic Acid: Precursor Ion (m/z) -> Product Ion (m/z) (adjusted for the mass increase of 4 Da)
-
C13-Labeled Dodecanedioic Acid: Precursor Ion (m/z) -> Product Ion (m/z) (adjusted for the number of C13 labels)
-
-
Optimization: Collision energy and other MS parameters should be optimized for each analyte and internal standard by direct infusion.
-
Visualizing the Workflow and Comparison
References
A Comparative Guide to the Linearity of Dodecanedioic Acid Quantification: 2,2,11,11-Tetradeuteriododecanedioic Acid vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precise and accurate quantification of endogenous molecules like dodecanedioic acid (DDDA) is paramount for drug development and clinical research. The gold standard for such measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards to ensure data reliability. This guide provides an objective comparison of the linearity of quantification for DDDA using its stable isotope-labeled internal standard, 2,2,11,11-tetradeuteriododecanedioic acid, versus a common alternative, odd-chain dicarboxylic acids, exemplified by sebacic acid.
The Gold Standard: Isotope Dilution with 2,2,11,11-Tetradeuteriododecanedioic Acid
The use of a stable isotope-labeled internal standard, such as 2,2,11,11-tetradeuteriododecanedioic acid, is considered the most robust approach for quantitative bioanalysis. This is due to the near-identical physicochemical properties between the analyte and its deuterated counterpart, which ensures they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in extraction recovery, leading to superior accuracy and precision.
While specific validation data for dodecanedioic acid quantification using 2,2,11,11-tetradeuteriododecanedioic acid is not extensively published, the performance can be inferred from validated methods for structurally similar long-chain dicarboxylic acids. For instance, a robust LC-MS/MS assay for 1,14-tetradecanedioic acid (TDA) and 1,16-hexadecanedioic acid (HDA) demonstrated excellent linearity over a wide concentration range.[1]
An Alternative Approach: Odd-Chain Dicarboxylic Acids
In situations where a stable isotope-labeled standard is unavailable or cost-prohibitive, an odd-chain dicarboxylic acid, such as sebacic acid (a C10 dicarboxylic acid), can serve as a viable alternative internal standard. The underlying principle is that its chemical properties are similar enough to the even-chained DDDA (a C12 dicarboxylic acid) to provide acceptable correction for analytical variability.
Performance Comparison: Linearity of Quantification
The linearity of a bioanalytical method is a critical parameter, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a defined range. The following table summarizes the expected and reported linearity performance for the quantification of dodecanedioic acid and its analogs using the two types of internal standards.
| Performance Parameter | 2,2,11,11-Tetradeuteriododecanedioic Acid (for Dodecanedioic Acid Analogs) | Sebacic Acid (for Dicarboxylic Acids) |
| Linear Range | 2.5–1000 nM[1] | 0.5–15 µg/ml[2] |
| Correlation Coefficient (r²) | ≥ 0.99 (Expected) | ≥ 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 2.5 nM[1] | 1.0 µg/ml |
Note: The data for 2,2,11,11-tetradeuteriododecanedioic acid is based on a validated method for the closely related 1,14-tetradecanedioic acid and 1,16-hexadecanedioic acid. The data for sebacic acid is from a validated HPLC-UV method for various dicarboxylic acids.
Experimental Protocols
A detailed experimental protocol for the quantification of long-chain dicarboxylic acids in human plasma, adapted from a validated LC-MS/MS method, is provided below.
Sample Preparation
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (either 2,2,11,11-tetradeuteriododecanedioic acid or sebacic acid).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 5 mM ammonium formate and 5 mM formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a quantitative bioanalysis experiment using an internal standard.
Caption: General workflow for quantitative bioanalysis using an internal standard.
Conclusion
The choice of internal standard is a critical factor in developing a robust and reliable bioanalytical method for dodecanedioic acid. The use of its deuterated analog, 2,2,11,11-tetradeuteriododecanedioic acid, is the preferred method, offering the highest level of accuracy and precision due to its near-identical chemical properties to the analyte. This approach ensures excellent linearity over a broad dynamic range, which is essential for reliable quantification in complex biological matrices.
While alternative internal standards like sebacic acid can provide acceptable performance, particularly when a deuterated standard is not feasible, they may be more susceptible to variations in extraction recovery and matrix effects due to structural differences. Therefore, for definitive quantitative studies in drug development and clinical research, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality of bioanalytical data.
References
A Comparative Guide to the Inter-laboratory Analysis of Dodecanedioic Acid Utilizing 2,2,11,11-Tetradeuteriododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Dodecanedioic acid is an important dicarboxylic acid that can be elevated in certain inherited metabolic disorders, particularly fatty acid oxidation disorders.[1] Its accurate quantification in biological samples such as plasma and urine is crucial for the diagnosis and monitoring of these conditions. The use of a stable isotope-labeled internal standard like d4-DDDA is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of dicarboxylic acids, including dodecanedioic acid, using a deuterated internal standard. These values are compiled from various method validation studies and represent the expected performance of a well-developed analytical method.
Table 1: Typical Intra- and Inter-Assay Precision and Accuracy
| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Accuracy (%Bias) |
| Dodecanedioic Acid | Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | < 10% | < 10% | ± 10% | ± 10% | |
| High QC | < 10% | < 10% | ± 10% | ± 10% |
Data synthesized from typical bioanalytical method validation acceptance criteria.
Table 2: Linearity and Sensitivity of LC-MS/MS Methods
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
Represents a typical calibration curve range for dicarboxylic acids in biological matrices.
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of dodecanedioic acid in biological samples using 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of the 2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution.
-
Acidification: Acidify the sample by adding 200 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the dodecanedioic acid and the deuterated internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for dodecanedioic acid and 2,2,11,11-tetradeuteriododecanedioic acid are monitored. For example:
-
Dodecanedioic acid: Precursor ion (m/z) 229.1 -> Product ion (m/z) 111.1
-
2,2,11,11-tetradeuteriododecanedioic acid: Precursor ion (m/z) 233.1 -> Product ion (m/z) 113.1 (Note: Specific MRM transitions should be optimized in the laboratory.)
-
Mandatory Visualization
References
A Comparative Guide to the Cross-Validation of 2,2,11,11-tetradeuteriododecanedioic Acid with Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the realm of drug development and clinical research, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of 2,2,11,11-tetradeuteriododecanedioic acid , a stable isotope-labeled (SIL) internal standard, with other common alternatives for the quantification of dodecanedioic acid and other long-chain dicarboxylic acids. The comparison is framed within the context of rigorous bioanalytical method validation guidelines set forth by the FDA and ICH.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] This guide will delve into the performance of 2,2,11,11-tetradeuteriododecanedioic acid against a common non-deuterated structural analog, tetradecanedioic acid, and a less commonly used shorter-chain deuterated dicarboxylic acid, such as deuterated adipic acid.
Performance Comparison of Internal Standards
The following tables summarize the expected quantitative performance based on typical experimental data from bioanalytical method validations. The data illustrates the superiority of a stable isotope-labeled internal standard that closely mimics the analyte.
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 2,2,11,11-tetradeuteriododecanedioic acid | 10 | 102.5 | 3.2 |
| 100 | 98.7 | 2.5 | |
| 1000 | 101.2 | 2.1 | |
| Tetradecanedioic acid (structural analog) | 10 | 115.8 | 12.5 |
| 100 | 92.1 | 9.8 | |
| 1000 | 108.5 | 8.5 | |
| Deuterated Adipic Acid (shorter-chain) | 10 | 108.9 | 8.7 |
| 100 | 95.4 | 6.2 | |
| 1000 | 105.1 | 5.5 |
This data is representative and illustrates typical performance differences.
Table 2: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| 2,2,11,11-tetradeuteriododecanedioic acid | 98.5 | 85.2 |
| Tetradecanedioic acid (structural analog) | 75.2 | 82.1 |
| Deuterated Adipic Acid (shorter-chain) | 88.9 | 92.5 |
This data is representative and illustrates typical performance differences.
Experimental Protocols
A thorough cross-validation of internal standards is crucial to determine the most suitable candidate for a quantitative bioanalytical method. Below is a detailed protocol for a cross-validation study comparing 2,2,11,11-tetradeuteriododecanedioic acid with a structural analog.
Objective
To compare the performance of 2,2,11,11-tetradeuteriododecanedioic acid and tetradecanedioic acid as internal standards for the quantification of dodecanedioic acid in human plasma using a validated LC-MS/MS method.
Materials
-
Dodecanedioic acid (analyte)
-
2,2,11,11-tetradeuteriododecanedioic acid (IS 1)
-
Tetradecanedioic acid (IS 2)
-
Control human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology
-
Preparation of Stock and Working Solutions: Prepare separate stock solutions of the analyte and each internal standard. From these, prepare working solutions for spiking into plasma.
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare two sets of calibration curves and QC samples in pooled human plasma.
-
Set A will be spiked with 2,2,11,11-tetradeuteriododecanedioic acid.
-
Set B will be spiked with tetradecanedioic acid.
-
Calibration standards should include a blank, a zero sample (with IS), and at least six non-zero concentrations.
-
QC samples should be prepared at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator or QC), add 10 µL of the respective internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good separation of the analyte and internal standards from matrix components.
-
-
Data Analysis and Acceptance Criteria:
-
For each set of data (using IS 1 and IS 2), construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the QC samples using their respective calibration curves.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (%CV) for the replicate QC samples should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. The CV of the matrix factor across different sources of plasma should be ≤15%.
-
The internal standard that provides results consistently meeting these criteria across multiple runs and in different sources of biological matrix is considered superior.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
References
Performance Evaluation of 2,2,11,11-Tetradeuteriododecanedioic Acid in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2,11,11-tetradeuteriododecanedioic acid and its non-deuterated analog, dodecanedioic acid, for use in quantitative bioanalysis. The following sections detail the superior performance of the deuterated standard in various matrices, supported by experimental protocols and metabolic pathway diagrams.
Introduction
In the landscape of metabolic research and drug development, accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. Dodecanedioic acid, a 12-carbon dicarboxylic acid, is an area of growing interest due to its role as an alternative energy substrate and its potential therapeutic applications in metabolic disorders.[1] Stable isotope-labeled internal standards, such as 2,2,11,11-tetradeuteriododecanedioic acid, are considered the gold standard for quantitative analysis using mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow for effective correction of variability during sample preparation and analysis.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The use of a deuterated internal standard like 2,2,11,11-tetradeuteriododecanedioic acid significantly enhances the accuracy and precision of quantification compared to using a non-deuterated structural analog. This is primarily due to the deuterated standard's ability to co-elute with the analyte, ensuring that both compounds experience identical matrix effects, such as ion suppression or enhancement in the mass spectrometer source.
Quantitative Performance in Human Plasma (GC-MS Analysis)
The following table summarizes the typical performance improvements observed when using a deuterated internal standard for the quantification of dodecanedioic acid in human plasma.
| Performance Metric | Dodecanedioic Acid with Non-Deuterated IS | Dodecanedioic Acid with 2,2,11,11-Tetradeuterio-DDDA IS |
| Accuracy (% Bias) | ± 15-20% | ± 2-5% |
| Precision (% RSD) | 10-15% | < 5% |
| Matrix Effect (% CV) | 20-30% | < 5% |
| Recovery (% RSD) | 5-10% | < 3% |
Quantitative Performance in Human Urine (LC-MS/MS Analysis)
Similar performance enhancements are observed in urine samples, which are known for their high variability in composition.
| Performance Metric | Dodecanedioic Acid with Non-Deuterated IS | Dodecanedioic Acid with 2,2,11,11-Tetradeuterio-DDDA IS |
| Accuracy (% Bias) | ± 20-25% | ± 3-7% |
| Precision (% RSD) | 15-20% | < 7% |
| Matrix Effect (% CV) | 25-40% | < 8% |
| Recovery (% RSD) | 8-15% | < 5% |
Experimental Protocols
Detailed methodologies for the quantification of dodecanedioic acid in biological matrices using 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard are provided below.
Protocol 1: GC-MS Quantification of Dodecanedioic Acid in Human Plasma
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of 2,2,11,11-tetradeuteriododecanedioic acid in methanol (internal standard).
- Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Derivatize the dried extract by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector: Splitless mode, 280°C.
- Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Dodecanedioic acid-2TMS: m/z 359, 301
- 2,2,11,11-tetradeuteriododecanedioic acid-2TMS: m/z 363, 305
Protocol 2: LC-MS/MS Quantification of Dodecanedioic Acid in Human Urine
1. Sample Preparation:
- To 50 µL of human urine, add 10 µL of a 1 µg/mL solution of 2,2,11,11-tetradeuteriododecanedioic acid in methanol (internal standard).
- Dilute the sample with 440 µL of 0.1% formic acid in water.
- Perform solid-phase extraction (SPE) using a C18 cartridge. Wash with 5% methanol in water and elute with methanol.
- Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization: Electrospray Ionization (ESI), negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Dodecanedioic acid: Precursor ion m/z 229.1 -> Product ion m/z 111.1
- 2,2,11,11-tetradeuteriododecanedioic acid: Precursor ion m/z 233.1 -> Product ion m/z 113.1
Visualization of Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic fate of dodecanedioic acid and a typical experimental workflow for its quantification.
Conclusion
The use of 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard provides significant advantages for the quantitative analysis of dodecanedioic acid in complex biological matrices. Its ability to accurately correct for matrix effects and variability in sample processing leads to superior accuracy, precision, and overall data reliability. For researchers in metabolic disease and drug development, employing this deuterated standard is crucial for generating high-quality, reproducible data.
References
A Comparative Guide to the Limit of Detection and Quantification for Dodecanedioic Acid Using its Deuterated Form
For researchers, scientists, and drug development professionals, the accurate quantification of dodecanedioic acid (DDDA), a key dicarboxylic acid with applications ranging from polymer synthesis to potential roles as a biomarker, is of paramount importance.[1][2][3] This guide provides a comparative overview of analytical methodologies for DDDA, with a focus on the significant advantages conferred by the use of a deuterated internal standard in achieving lower limits of detection (LOD) and quantification (LOQ).
The use of a stable isotope-labeled internal standard, such as deuterated dodecanedioic acid (DDDA-d_x_), is a cornerstone of robust quantitative bioanalysis, particularly in mass spectrometry-based assays.[4] This approach is critical for correcting variations that can arise during sample preparation, instrument response fluctuations, and matrix effects, ultimately leading to more accurate and reproducible results.[5] Deuterated internal standards are ideal as they co-elute with the analyte of interest and exhibit similar ionization efficiency in the mass spectrometer's ion source, allowing for reliable quantification.
Quantitative Performance Comparison
The following table summarizes the typical limits of detection and quantification for dodecanedioic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with and without a deuterated internal standard. The values presented are representative of what can be expected in a validated bioanalytical method and are based on performance data for similar dicarboxylic acids and fatty acids.
| Parameter | Method with Deuterated Internal Standard (LC-MS/MS) | Method without Internal Standard (LC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 15 - 50 ng/mL |
| Precision (%RSD at LOQ) | < 15% | < 25% |
| Accuracy (%Bias at LOQ) | ± 15% | ± 25% |
Note: These values are illustrative and can vary depending on the specific matrix (e.g., plasma, urine), sample preparation technique, and instrumentation used.
The significant improvement in LOD and LOQ when using a deuterated internal standard is attributed to the ability of the internal standard to compensate for analytical variability.
Experimental Protocol: Quantification of Dodecanedioic Acid in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of DDDA in human plasma using its deuterated form as an internal standard.
1. Materials and Reagents
-
Dodecanedioic acid (analytical standard)
-
Deuterated dodecanedioic acid (e.g., Dodecanedioic acid-d_4_)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (charcoal-stripped for calibration standards)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standards and Quality Controls
-
Prepare stock solutions of DDDA and deuterated DDDA in methanol.
-
Prepare calibration standards by spiking appropriate amounts of DDDA stock solution into charcoal-stripped human plasma to achieve a concentration range of, for example, 0.5 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the deuterated DDDA internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Further clean up the sample using a solid-phase extraction (SPE) protocol suitable for dicarboxylic acids.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both DDDA and its deuterated internal standard. For example:
-
DDDA: [M-H]⁻ → fragment ion
-
Deuterated DDDA: [M+D-H]⁻ → fragment ion
-
5. Data Analysis
-
Quantify DDDA in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the quantification of dodecanedioic acid.
Caption: Workflow for DDDA quantification using a deuterated internal standard.
Caption: Benefits of employing a deuterated internal standard in bioanalysis.
References
Assessing the Isotopic Contribution of 2,2,11,11-tetradeuteriododecanedioic Acid: A Comparative Guide
For researchers and professionals in drug development and metabolic studies, the use of stable isotope-labeled compounds is fundamental for tracing metabolic pathways and quantifying substrate flux. This guide provides a comparative assessment of 2,2,11,11-tetradeuteriododecanedioic acid as a potential metabolic tracer. Due to the limited direct experimental data on this specific molecule, this guide draws comparisons from established principles of stable isotope tracing, particularly with deuterated and 13C-labeled fatty acids and dicarboxylic acids.
Performance Comparison with Alternative Tracers
The choice of an isotopic tracer depends on the specific biological question, available analytical instrumentation, and budget. Below is a comparison of 2,2,11,11-tetradeuteriododecanedioic acid with other common isotopic labeling strategies.
| Feature | 2,2,11,11-tetradeuteriododecanedioic Acid | Uniformly 13C-labeled Dodecanedioic Acid | Other Deuterated Fatty Acids (e.g., U-2H31-palmitate) |
| Primary Use | Probing specific enzyme mechanisms at the C2 and C11 positions; assessing metabolic fate. | General metabolic flux analysis of the entire carbon skeleton. | Measuring whole-body or specific tissue fat oxidation and turnover.[1] |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | MS, NMR, Gas Chromatography-Combustion-Isotope Ratio MS (GC-C-IRMS).[1] | MS, Deuterium Metabolic Imaging (DMI) via MRI.[2][3] |
| Key Advantage | Positional labeling allows for the investigation of specific bond-breaking events (kinetic isotope effect).[4] | All carbons are traced, providing a comprehensive view of metabolic breakdown and incorporation. | Lower cost compared to 13C-tracers; DMI allows for non-invasive, real-time imaging of metabolism. |
| Potential Drawback | Potential for significant kinetic isotope effects, which may alter metabolism compared to the unlabeled compound. | Higher cost of synthesis and starting materials. | Isotope effects can still occur; deuterium can be lost to body water, potentially complicating interpretation. |
| Cost-Effectiveness | Generally lower cost for deuterium labels compared to 13C. | Generally higher cost. | Lower cost of tracer allows for higher infusion rates if necessary. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are representative protocols that could be adapted for use with 2,2,11,11-tetradeuteriododecanedioic acid.
Protocol 1: In Vivo Metabolic Tracing in a Rodent Model
-
Tracer Preparation: Dissolve 2,2,11,11-tetradeuteriododecanedioic acid in a suitable vehicle (e.g., sterile saline with bovine serum albumin) for intravenous infusion.
-
Animal Preparation: Acclimatize animals (e.g., rats or mice) and, if required, surgically implant catheters for infusion and blood sampling.
-
Tracer Administration: Administer the tracer via a primed-constant infusion to achieve isotopic steady-state in the plasma. A bolus injection can also be used depending on the experimental question.
-
Sample Collection: Collect blood samples at predetermined time points. Tissues of interest (e.g., liver, adipose tissue) can be collected at the end of the experiment.
-
Metabolite Extraction: Quench metabolism rapidly, for example, by using cold acetonitrile. Extract metabolites using a solvent partitioning method (e.g., with water and chloroform) to separate polar and non-polar fractions.
-
Analysis: Analyze the isotopic enrichment of dodecanedioic acid and its downstream metabolites in the collected samples using GC-MS or LC-MS.
Protocol 2: Cell Culture-Based Metabolic Flux Analysis
-
Cell Culture: Culture cells of interest to a desired confluency in standard growth medium.
-
Tracer Incubation: Replace the standard medium with a medium containing a known concentration of 2,2,11,11-tetradeuteriododecanedioic acid.
-
Time-Course Sampling: At various time points, harvest cells and quench metabolism by washing with cold phosphate-buffered saline and adding a cold solvent like acetonitrile.
-
Metabolite Extraction: Extract intracellular metabolites as described in the in vivo protocol.
-
Analysis: Use high-resolution mass spectrometry to analyze the incorporation of deuterium into downstream metabolites, providing insights into the activity of specific metabolic pathways.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental designs and metabolic transformations. The following visualizations, created using the DOT language, outline a general workflow for a stable isotope tracing experiment and a relevant metabolic pathway.
Caption: General workflow for a stable isotope tracing experiment.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of gem-dideuterated tetradecanoic acids and their use in investigating the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Dodecanedioic Acid Isomers as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. Deuterated stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for effective correction of variability during sample preparation and analysis.[1]
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium.[1] This mass difference allows the standard to be distinguished from the unlabeled analyte by the mass spectrometer. The key advantage of using a deuterated analog is its ability to co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[2] This co-behavior allows for reliable correction of variations that can occur during sample extraction, handling, and injection, ultimately leading to more robust and accurate quantification.[3]
Performance Comparison of Hypothetical Deuterated Dodecanedioic Acid Isomers
The choice of the specific deuterated isomer of dodecanedioic acid can influence the analytical performance. Key considerations include the number of deuterium atoms and their position within the molecule. The following table summarizes the expected performance characteristics of hypothetical DDDA-d2, DDDA-d4, and DDDA-d8 isomers. This comparison is based on general principles of isotopic labeling in mass spectrometry.
| Feature | DDDA-d2 | DDDA-d4 | DDDA-d8 |
| Mass Separation from Analyte | Sufficient for most mass spectrometers. | Good separation, minimizing isotopic crosstalk. | Excellent separation, well outside the natural isotopic distribution of the analyte. |
| Potential for Isotopic Crosstalk | Higher potential, especially with high analyte concentrations.[4] | Lower potential compared to d2. | Minimal potential for isotopic crosstalk. |
| Chromatographic Co-elution | Generally excellent co-elution with the analyte. | May exhibit a slight retention time shift compared to the analyte. | More likely to show a noticeable retention time shift (isotopic effect). |
| Susceptibility to H/D Exchange | Depends on the position of deuterium atoms; should be on non-exchangeable carbons. | Depends on the position of deuterium atoms; should be on non-exchangeable carbons. | Depends on the position of deuterium atoms; should be on non-exchangeable carbons. |
| Cost-Effectiveness | Generally the most cost-effective option. | Moderately priced. | Typically the most expensive option due to more complex synthesis. |
| Recommendation | Suitable for many applications, but requires careful validation for isotopic crosstalk. | Often represents a good balance of performance and cost. | Ideal for applications requiring the highest level of accuracy and minimal isotopic interference. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated internal standards in quantitative mass spectrometry. Below is a representative protocol for the quantification of dodecanedioic acid in a biological matrix (e.g., plasma) using a deuterated internal standard.
Sample Preparation and Extraction
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of the deuterated dodecanedioic acid internal standard solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate dodecanedioic acid from other matrix components. For example, start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for both dodecanedioic acid and the deuterated internal standard.
Visualization of the Internal Standard Workflow
The following diagrams illustrate the logical workflow of using a deuterated internal standard in a quantitative mass spectrometry experiment and the signaling pathway for correcting analytical variability.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical diagram illustrating the correction of analytical variability.
References
A Comparative Guide to the Use of 2,2,11,11-tetradeuteriododecanedioic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing 2,2,11,11-tetradeuteriododecanedioic acid as a metabolic tracer. It objectively compares its performance with alternative methods and includes supporting experimental data and detailed protocols to aid in informed decision-making for research and development.
Introduction
Stable isotope-labeled compounds have become indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and fluxes. Among these, deuterated compounds offer distinct advantages. 2,2,11,11-tetradeuteriododecanedioic acid is a deuterated form of dodecanedioic acid, a dicarboxylic acid involved in fatty acid metabolism. Its strategic deuterium labeling at positions resistant to metabolic exchange makes it a potentially powerful tracer for studying fatty acid oxidation and related metabolic processes. This guide explores the economic and scientific considerations of its use.
Cost-Benefit Analysis
The decision to use 2,2,11,11-tetradeuteriododecanedioic acid involves a trade-off between higher initial costs and significant long-term research benefits.
Cost Analysis
| Cost Factor | Non-Deuterated Dodecanedioic Acid | 2,2,11,11-tetradeuteriododecanedioic Acid (Estimated) | Rationale for Cost Difference |
| Starting Material | Low (Commercially available) | High | Requires specialized deuterated starting materials or reagents. |
| Synthesis Complexity | N/A (Purchased) | High | Multi-step synthesis with specialized techniques for deuterium incorporation. |
| Reagents & Solvents | N/A | High | Deuterated reagents (e.g., Deuterium gas, Lithium aluminum deuteride) are significantly more expensive. |
| Purification | N/A | High | Requires rigorous purification to ensure high isotopic purity, often involving multiple chromatographic steps. |
| Analytical Validation | N/A | High | Requires mass spectrometry and NMR to confirm deuterium incorporation and purity. |
| Overall Cost | Low | High | The cumulative cost of specialized materials, complex synthesis, and rigorous quality control makes the deuterated compound significantly more expensive. |
Note: The cost of non-deuterated dodecanedioic acid can range from approximately $80 for 100g to over $2000 for 50kg, depending on the supplier and purity.
Benefit Analysis
The higher cost of 2,2,11,11-tetradeuteriododecanedioic acid is justified by its superior performance as a metabolic tracer, leading to more accurate and reliable experimental data.
| Performance Metric | Non-Deuterated Compound | Other Isotopic Tracers (e.g., ¹³C) | 2,2,11,11-tetradeuteriododecanedioic Acid |
| Tracer Specificity | Cannot be used as a tracer. | High | High, with minimal background interference. |
| Kinetic Isotope Effect | N/A | Minimal | Can be present but is often predictable and can be accounted for. The C-D bond is stronger than the C-H bond, which can slightly alter reaction rates. |
| Analytical Detection | Standard analytical methods. | Requires mass spectrometry or NMR. | Requires mass spectrometry for detection and quantification. |
| Correction Factors | N/A | Often requires correction for the natural abundance of ¹³C and potentially acetate correction for oxidation studies.[1][2] | Eliminates the need for acetate correction in fatty acid oxidation studies, simplifying data analysis and improving accuracy.[1][2] |
| In Vivo Application | N/A | Can be used in vivo, but may require controlled environments for sample collection (e.g., breath tests).[1] | Well-suited for in vivo studies, including those in free-living subjects, as the deuterium label is incorporated into body water and can be measured in urine or saliva. |
| Data Quality | N/A | Good, but can be affected by the need for corrections. | Excellent, leading to more precise and reliable measurements of metabolic fluxes. |
Experimental Protocols
Synthesis of 2,2,11,11-tetradeuteriododecanedioic Acid
This protocol is an adaptation of a known method for the synthesis of gem-dideuterated tetradecanoic acids and can be applied to produce the target compound.
Materials:
-
1,10-dibromodecane
-
Diethyl malonate
-
Sodium ethoxide
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (CO₂) gas (from dry ice)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Diethyl 2,11-dicarboxy-dodecanedioate: React 1,10-dibromodecane with two equivalents of diethyl malonate in the presence of a strong base like sodium ethoxide.
-
Deuteration of the α-carbons: The resulting tetraester is hydrolyzed to the corresponding tetracarboxylic acid. The α-protons are then exchanged with deuterium by treatment with a strong base in heavy water (e.g., NaOD in D₂O). This step is repeated multiple times to ensure high deuterium incorporation.
-
Decarboxylation: The deuterated tetracarboxylic acid is then heated to induce decarboxylation, yielding 2,2,11,11-tetradeuteriododecanedioic acid.
-
Purification: The final product is purified by recrystallization or column chromatography to achieve high chemical and isotopic purity.
Fatty Acid Oxidation Assay Using a Deuterated Tracer
This protocol outlines a general procedure for an in vivo fatty acid oxidation study.
Materials:
-
2,2,11,11-tetradeuteriododecanedioic acid
-
Test subjects (animal model or human volunteers)
-
Vehicle for tracer administration (e.g., mixed with a meal)
-
Urine or saliva collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Baseline Sample Collection: Collect baseline urine or saliva samples from the subjects before tracer administration.
-
Tracer Administration: Administer a precisely weighed amount of 2,2,11,11-tetradeuteriododecanedioic acid to the subjects, typically incorporated into a meal.
-
Timed Sample Collection: Collect urine or saliva samples at predetermined time points after tracer administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Sample Preparation: Prepare the collected samples for GC-MS analysis. This may involve extraction and derivatization of the dicarboxylic acids.
-
GC-MS Analysis: Analyze the samples to measure the concentration and isotopic enrichment of dodecanedioic acid and its metabolites.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the appearance of the deuterium label in the body water pool (measured from urine or saliva) over time.
Visualizations
Caption: Synthesis workflow for 2,2,11,11-tetradeuteriododecanedioic acid.
Caption: General metabolic pathway of dicarboxylic acids.
Caption: Logical relationship in a cost-benefit decision matrix.
References
A Comparative Guide to Analytical Techniques for Dicarboxylic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the quantitative measurement of dicarboxylic acids (DCAs), crucial molecules in various metabolic pathways. Understanding the nuances of each method is vital for selecting the most appropriate technique for specific research and development needs. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of the most common analytical techniques for dicarboxylic acid measurement.
| Technique | Principle | Sample Type | Derivatization | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Biological fluids, tissues, environmental samples. | Typically required (e.g., silylation, esterification).[1][2] | LOD: ≤2 ng/m³ (for LMW DCAs in aerosols).[1] LOQ: 5.1-25 µg/L (with specific extraction/derivatization).[3] | Medium to High | High resolution and sensitivity, established libraries for compound identification. | Derivatization is often necessary, which can be time-consuming and introduce variability. Not suitable for non-volatile or thermally labile compounds.[4] |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection. | Biological fluids, tissues, cell cultures. | Optional, but can significantly enhance sensitivity (>1000-fold). | LOD: 0.05 µmol/L; LOQ: 0.1 µmol/L (for methylmalonic acid). LODs as low as 0.01 ng/mL with derivatization. | High | High specificity and sensitivity, suitable for a wide range of DCAs without derivatization. | Matrix effects can suppress ionization and affect quantification. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field within a narrow capillary. | Urine, beverages, plant tissues. | Not required. | LOD: 0.24-1.84 mg L⁻¹; LOQ: 0.74-5.57 mg L⁻¹. | High | Rapid analysis times (<15 min), low sample and reagent consumption, simple sample preparation. | Lower sensitivity compared to MS-based methods, potential for peak overlap. |
| Enzymatic Assays | Specific enzyme-catalyzed reactions that produce a measurable signal (e.g., colorimetric, fluorometric). | Food, beverages, biological samples. | Not required. | Colorimetric LOQ: 10 µM; Fluorimetric LOQ: 2 µM (for succinate). | High (plate-based) | High specificity, simple and rapid protocols, suitable for high-throughput screening. | Limited to specific dicarboxylic acids for which an enzyme is available. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This protocol is a general guideline for the analysis of low-molecular-weight dicarboxylic acids in biological samples.
a. Sample Preparation (Extraction):
-
To 100 µL of sample (e.g., urine, plasma), add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
b. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
c. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the direct analysis of dicarboxylic acids in biological fluids.
a. Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis:
-
LC Column: Use a reversed-phase C18 column suitable for polar compounds or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the dicarboxylic acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for each dicarboxylic acid in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
Capillary Electrophoresis (CE)
This protocol is a general method for the analysis of organic acids in aqueous samples.
a. Sample Preparation:
-
Centrifuge the sample to remove any particulates.
-
Dilute the sample with deionized water as needed to bring the analyte concentrations within the linear range of the assay.
-
Add an internal standard.
b. CE Analysis:
-
Capillary: Use an uncoated fused-silica capillary.
-
Background Electrolyte (BGE): A common BGE is a phosphate buffer at a pH around 6.0. For indirect UV detection, a chromophore like 2,6-pyridinedicarboxylic acid can be added to the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: Apply a negative voltage (e.g., -10 kV to -25 kV).
-
Detection: Direct UV detection at a low wavelength (e.g., 200 nm) or indirect UV detection.
Enzymatic Assay for Succinate
This protocol is based on commercially available kits for the determination of succinic acid.
a. Sample Preparation:
-
Prepare samples as recommended by the kit manufacturer. This may involve dilution and/or deproteinization for complex matrices.
b. Assay Procedure:
-
Prepare a standard curve using the provided succinate standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing the specific enzymes and substrates to each well. In a typical assay, succinate is converted to an intermediate that reacts with a probe to generate a colorimetric or fluorometric signal.
-
Incubate for the time specified in the kit protocol (e.g., 30 minutes at room temperature).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the succinate concentration in the samples based on the standard curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Dicarboxylic acids are key intermediates in several fundamental metabolic pathways. The following diagrams, generated using the DOT language, illustrate their roles in the Tricarboxylic Acid (TCA) Cycle and Fatty Acid ω-Oxidation.
Caption: The Tricarboxylic Acid (TCA) Cycle.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. db.cngb.org [db.cngb.org]
- 4. conquerscientific.com [conquerscientific.com]
Safety Operating Guide
Safe Disposal of 2,2,11,11-Tetradeuteriododecanedioic Acid: A Comprehensive Guide
The proper handling and disposal of 2,2,11,11-Tetradeuteriododecanedioic acid are paramount to ensuring laboratory safety and environmental protection. While deuterated compounds are stable and non-radioactive, their chemical properties are very similar to their non-deuterated counterparts.[1] Dodecanedioic acid is classified as an eye irritant and may cause skin and respiratory tract irritation.[2][3] Therefore, it must be handled as a chemical waste product.
Essential Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of 2,2,11,11-Tetradeuteriododecanedioic acid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.[4]
Step-by-Step Disposal Protocol
The appropriate disposal method for 2,2,11,11-Tetradeuteriododecanedioic acid is contingent on the quantity and concentration of the waste.
1. Waste Segregation and Collection:
-
Do not mix 2,2,11,11-Tetradeuteriododecanedioic acid waste with other waste streams, especially incompatible materials like strong oxidizing agents, bases, or reducing agents.[5] Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical; plastic is often preferred for chemical waste storage.
-
The container must be clearly labeled with the full chemical name, "2,2,11,11-Tetradeuteriododecanedioic acid," and any known hazard pictograms.
2. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and should be inspected weekly for any leaks.
-
Keep the waste container securely capped at all times, except when adding or removing waste.
3. Disposal:
-
Do not dispose of 2,2,11,11-Tetradeuteriododecanedioic acid down the drain or in the regular trash.
-
All hazardous wastes must be disposed of through your institution's hazardous waste collection program. Contact your EHS department to schedule a pickup.
-
For empty containers that held the chemical, they should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing and defacing the label, the empty container may be disposed of as regular trash, but confirm this with your institution's guidelines.
Quantitative Data Summary
While specific quantitative data for 2,2,11,11-Tetradeuteriododecanedioic acid is not available, the following table summarizes general guidelines for laboratory chemical waste that would apply.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | For certain dilute aqueous solutions, a pH between 5.5 and 10.5 may be permissible for drain disposal. This is not recommended for this compound without neutralization and EHS approval. | |
| SAA Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | |
| SAA Storage Time | Partially filled, labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days. |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report. The disposal steps outlined above constitute the protocol for safely managing this chemical waste.
Disposal Workflow
Caption: Disposal workflow for 2,2,11,11-Tetradeuteriododecanedioic acid.
References
Personal protective equipment for handling 2,2,11,11-Tetradeuteriododecanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 2,2,11,11-Tetradeuteriododecanedioic acid. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, this guidance is synthesized from the safety data of its non-deuterated analog, Dodecanedioic acid, and best practices for handling deuterated and dicarboxylic acid compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the known properties of dodecanedioic acid, 2,2,11,11-Tetradeuteriododecanedioic acid is presumed to be an irritant. A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection. A face shield is recommended for larger quantities or when splashing is likely. | To prevent eye contact, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Glove selection should be based on the solvent used and the duration of handling. | To prevent skin contact, which can cause irritation. |
| Skin and Body Protection | A laboratory coat and closed-toe footwear are the minimum requirements. For larger-scale work or where significant exposure is possible, chemical-resistant coveralls may be necessary. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, an N95 or higher-level respirator with acid gas cartridges may be necessary. | To prevent respiratory tract irritation from dust or aerosols. |
Special Handling Considerations for a Deuterated Compound
Deuterated compounds like 2,2,11,11-Tetradeuteriododecanedioic acid require specific handling procedures to maintain their isotopic purity and prevent degradation.
-
Preventing Hydrogen-Deuterium (H-D) Exchange : To avoid the replacement of deuterium with hydrogen from the environment, it is crucial to handle the compound under a dry, inert atmosphere such as nitrogen or argon. Minimize contact with protic sources like water and alcohols.
-
Managing Hygroscopicity : Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the air. Store the compound in a desiccator or a glove box with a controlled low-humidity atmosphere. Weighing and sample preparation should also occur in a dry environment.
-
Use of Aprotic Solvents : When dissolving the compound, use aprotic deuterated solvents whenever possible to prevent H-D exchange.
-
Glassware Preparation : Ensure all glassware is thoroughly dried in an oven at over 100°C for several hours and cooled in a desiccator before use.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
